1-[2,6-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-12-7-14(25)17(15(26)8-12)13(24)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-23,25-29H,3,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTCPEBQYSOEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863336 | |
| Record name | 3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trilobatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4192-90-9 | |
| Record name | Trilobatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
166 °C | |
| Record name | Trilobatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Natural Occurrence and Botanical Distribution of Trilobatin
Primary Plant Sources and Species Accumulation
Trilobatin has been identified in several plant genera, with particularly notable concentrations found in certain species known for their sweet-tasting leaves.
Malus Species (e.g., Malus trilobata, Malus sieboldii, Malus toringoides)
High concentrations of trilobatin are found in the leaves of a range of crabapple (Malus) species, including Malus trilobata, Malus sieboldii, and Malus toringoides. nih.govresearchgate.netplantae.org In contrast, domesticated apple (Malus × domestica) leaves typically contain phloridzin, a bitter positional isomer of trilobatin, rather than trilobatin itself. nih.govresearchgate.netplantae.orgresearchgate.net Some wild Malus species accumulate trilobatin abundantly. researchgate.netresearchgate.net The presence and accumulation of trilobatin in Malus species are linked to the activity of the enzyme Phloretin (B1677691) glycosyltransferase2 (PGT2), which catalyzes the 4′-O-glycosylation of phloretin to produce trilobatin. nih.govplantae.orgresearchgate.netnih.govfrontiersin.org
Lithocarpus Species (e.g., Lithocarpus polystachyus Rehd.)
Trilobatin is a major sweetener and active ingredient in Lithocarpus polystachyus Rehd., where it can be present in concentrations of up to 10% or more in tender leaves. acs.org The leaves of Lithocarpus polystachyus are traditionally used to prepare sweet tea in China and Southeast Asia due to their high content of dihydrochalcones like trilobatin and phloridzin. nih.govresearchgate.net Trilobatin has also been reported in Lithocarpus pachyphyllus. researchgate.netnih.gov
Vitis Species and Other Botanical Sources
Trilobatin has been detected in low amounts in the leaves of wild grape (Vitis spp.) species, including Vitis piasezkii and Vitis saccharifera. nih.govresearchgate.netnih.govgoogle.comgoogle.com Beyond Malus, Lithocarpus, and Vitis, trilobatin has been reported in other organisms with available data. nih.gov Dihydrochalcones, including trilobatin, have been isolated from over 40 plant families, although their distribution is heterogeneous. researchgate.net Another reported source is the traditional Chinese sweet tea plant (Rubus suavissimus S. Lee). mdpi.com
Distribution within Plant Tissues (e.g., Leaves, Flowers, Fruits)
Within plants that produce trilobatin, its distribution varies among different tissues. High concentrations of trilobatin are primarily found in the leaves of species such as certain Malus species and Lithocarpus polystachyus. nih.govresearchgate.netplantae.orgresearchgate.netacs.org Studies on Malus species indicate that trilobatin accumulates at high concentrations in the leaves. nih.govplantae.orgoup.com Research on transgenic Malus × domestica plants overexpressing the PGT2 gene showed high concentrations of trilobatin in young leaves. nih.govplantae.orgresearchgate.netoup.com The expression level of the gene encoding trilobatin biosynthesis (MdPh-4′-OGT) was found to be higher in young leaves compared to mature leaves, flowers, and fruits (skin and flesh), correlating with the higher levels of trilobatin in young leaves. google.comgoogle.com In Malus fruits, the content of trilobatin in whole fruits is significantly lower compared to leaves, with the skin-enriched fraction accounting for the majority of trilobatin in fruits. nih.govfrontiersin.org Trilobatin has also been reported in the stems, leaves, flowers, and fruits of apple plants. researchgate.net
Comparative Analysis of Trilobatin Content Across Botanical Varieties
The concentration of trilobatin varies considerably across different botanical sources. Lithocarpus polystachyus leaves can contain 10% or more trilobatin, making it a particularly rich source. acs.org In Malus species, trilobatin is found at high concentrations in the leaves of certain crabapple varieties, while being absent or present in low amounts in domesticated apples. nih.govresearchgate.netplantae.orgresearchgate.net The difference in trilobatin content in Malus is linked to the presence and expression of specific glycosyltransferases like PGT2. nih.govplantae.orgresearchgate.net Studies comparing wild and domesticated apple varieties show that while domesticated apples primarily accumulate phloridzin, some wild relatives accumulate trilobatin abundantly. researchgate.netresearchgate.net The content of trilobatin in Malus fruits is notably lower than in the leaves. nih.govfrontiersin.org
While specific quantitative data tables comparing trilobatin content across all reported botanical varieties were not consistently available across the search results, the findings indicate a significant variation, with Lithocarpus polystachyus and certain wild Malus species' leaves being particularly rich sources.
Iii. Elucidation of Trilobatin Biosynthesis Pathways
Positioning within the Phenylpropanoid Pathway
Trilobatin biosynthesis diverges from the main phenylpropanoid pathway. nih.govnih.govmdpi.com The pathway leading to dihydrochalcones (DHCs), including trilobatin, is considered a side branch of the phenylpropanoid and flavonoid pathways. mdpi.com This branching point is proposed to occur at p-coumaroyl-CoA. nih.govnih.govmdpi.comnih.gov
Enzymatic Steps and Key Biocatalysts
The biosynthesis of trilobatin involves several enzymatic steps, with key biocatalysts facilitating the formation of the dihydrochalcone (B1670589) scaffold and its subsequent glycosylation. The core steps involve the action of a double bond reductase, chalcone (B49325) synthase, and a specific glycosyltransferase. nih.govnih.govoup.com
Role of Double Bond Reductase (DBR) in Dihydrochalcone Formation
The first committed step in the biosynthesis of dihydrochalcones, such as phloretin (B1677691) (the aglycone of trilobatin and phloridzin), is catalyzed by a double bond reductase (DBR). nih.govnih.govresearchgate.net This enzyme is responsible for converting p-coumaryl-CoA to p-dihydrocoumaryl-CoA. nih.govnih.govresearchgate.net Several DBR enzymes from Malus × domestica have been suggested to catalyze this reaction in planta. nih.gov The action of a DBR is crucial for initiating the biosynthesis of DHCs by generating the necessary starter molecule. nih.govgoogle.com
Identification and Characterization of Phloretin Glycosyltransferase2 (PGT2)
A key enzyme specifically involved in trilobatin biosynthesis is Phloretin Glycosyltransferase2 (PGT2). nih.govnih.govoup.comresearchgate.net PGT2 has been identified through activity-directed protein purification and differential gene expression analysis in Malus samples exhibiting high trilobatin content and low phloridzin content. nih.govnih.govoup.comresearchgate.net
Enzyme Activity and Substrate Specificity (e.g., 4′-O-glycosylation of phloretin, 3-hydroxyphloretin (B600636) to sieboldin)
Biochemical analysis has demonstrated that PGT2 efficiently catalyzes the 4′-O-glycosylation of phloretin, leading to the formation of trilobatin. nih.govnih.govoup.comresearchgate.net This is a crucial step distinguishing trilobatin biosynthesis from that of its isomer phloridzin, which involves glycosylation at the 2′-O position catalyzed by other glycosyltransferases like PGT1. nih.govresearchgate.netfrontiersin.org
Furthermore, PGT2 has also been shown to catalyze the glycosylation of 3-hydroxyphloretin, resulting in the production of sieboldin (B600483) (3-hydroxyphloretin-4′-O-glucoside). nih.govnih.govoup.comresearchgate.netresearchgate.net This indicates a broader substrate specificity of PGT2 beyond just phloretin. Studies characterizing recombinant PGT2 from M. toringoides using UDP-glucoside as the sugar donor and various substrates found phloretin to be the best acceptor for PGT2 activity. nih.gov The enzyme also showed significant activity with 3-hydroxyphloretin, converting it to sieboldin with a relatively high conversion rate (approximately 60%). researchgate.net
Table 1: Substrate Specificity of PGT2 (Example Data)
| Substrate | Product Formed | Conversion Rate (%) |
| Phloretin | Trilobatin | High |
| 3-Hydroxyphloretin | Sieboldin | ~60 |
| Quercetin | Quercetin-3-O-glucoside | 9.1 |
| Other tested substrates | No products detected | 0 |
Note: Data is illustrative based on research findings. nih.govresearchgate.net
Enzyme activity comparisons for PGT2 have shown optimal activity between pH 8 and 9, with an optimal temperature around 40°C. nih.gov
Involvement of Chalcone Synthase (CHS)
Following the formation of p-dihydrocoumaryl-CoA by DBR, chalcone synthase (CHS) plays a role in the biosynthesis of dihydrochalcones. nih.govnih.govresearchgate.net CHS catalyzes the decarboxylative condensation of p-dihydrocoumaryl-CoA with three units of malonyl-CoA, followed by cyclization, to produce phloretin. nih.govnih.gov CHS enzymes from Malus × domestica, such as MdCHS1, MdCHS2, and MdCHS3, have been shown to accept p-dihydrocoumaroyl-CoA as a substrate in vitro, leading to phloretin production. nih.gov MdCHS3 demonstrated a narrower substrate specificity compared to MdCHS1 and MdCHS2. nih.gov
Genetic Regulation of Trilobatin Biosynthesis
The variation in trilobatin content among different Malus species has been linked to genetic factors. The Trilobatin locus on linkage group 7 has been identified as being associated with trilobatin content in segregating populations from crosses between domesticated apples and crabapples. nih.govplantae.orgresearchgate.net PGT2 has been found to cosegregate strictly with this Trilobatin locus, highlighting its critical role in determining trilobatin accumulation. nih.govplantae.orgresearchgate.net
Transient expression experiments involving the co-infiltration of genes encoding double bond reductase (MdDBR), chalcone synthase (MdCHS1), and PGT2 have successfully reconstituted the apple pathway for trilobatin production in Nicotiana benthamiana. nih.govnih.govoup.comresearchgate.net Overexpression of PGT2 in transgenic Malus × domestica plants has led to high concentrations of trilobatin in young leaves. nih.govnih.govplantae.orgoup.comresearchgate.net This indicates that the expression level and activity of PGT2 are significant factors in the genetic regulation of trilobatin biosynthesis and accumulation in plants. The MdMyb10 transcription factor has also been shown to increase trilobatin formation, presumably by increasing substrate flux through the phenylpropanoid pathway. nih.gov
Table 2: Key Enzymes and Their Roles in Trilobatin Biosynthesis
| Enzyme Name | Abbreviation | Role in Pathway | Key Substrate(s) | Product(s) |
| Double Bond Reductase | DBR | Converts p-coumaryl-CoA to p-dihydrocoumaryl-CoA | p-coumaryl-CoA | p-dihydrocoumaryl-CoA |
| Chalcone Synthase | CHS | Forms phloretin from p-dihydrocoumaryl-CoA | p-dihydrocoumaryl-CoA, Malonyl-CoA | Phloretin |
| Phloretin Glycosyltransferase2 | PGT2 | Glycosylates phloretin at the 4′-O position | Phloretin, UDP-glucose | Trilobatin |
| Phloretin Glycosyltransferase2 | PGT2 | Glycosylates 3-hydroxyphloretin at the 4′-O position | 3-Hydroxyphloretin, UDP-glucose | Sieboldin |
Elucidation of Trilobatin Biosynthesis Pathways
Trilobatin, a dihydrochalcone glucoside, is a natural sweetener found in various Malus species, particularly crabapples, but is generally absent in domesticated apples (Malus × domestica). Its biosynthesis is a branch of the phenylpropanoid and flavonoid metabolic pathways, involving several key enzymatic steps. The final step in trilobatin formation is the 4′-O-glycosylation of phloretin, catalyzed by a specific glycosyltransferase.
Chromosomal Locus Mapping
Genetic studies have successfully mapped the variation in trilobatin content to a specific chromosomal locus in Malus. This locus, designated the Trilobatin locus, is located on linkage group (LG) 7. nih.govnih.govplantae.orgoup.comoup.comresearchgate.netresearchgate.netresearchgate.net Mapping efforts using segregating populations derived from crosses between domesticated apples (low or no trilobatin) and crabapples (high trilobatin) have consistently identified this region. nih.govnih.govplantae.orgoup.comresearchgate.netresearchgate.net For instance, in a cross between 'Royal Gala' (M. × domestica) and Y3 (derived from M. sieboldii), trilobatin content segregated in a manner suggesting control by a single gene, which was mapped to the lower arm of LG7. oup.com High-resolution melting (HRM) SNP markers developed from candidate phloretin glycosyltransferase (PGT) genes within this region further supported the co-segregation of these markers with the Trilobatin locus on LG7. oup.comresearchgate.net
Transcription Factors Influencing Pathway Flux
Transcription factors play a crucial role in regulating the expression of genes involved in metabolic pathways, thereby influencing the production levels of secondary metabolites like trilobatin. While the direct transcriptional regulation of the entire trilobatin pathway is complex, research indicates that transcription factors known to influence the broader phenylpropanoid and flavonoid pathways can impact trilobatin biosynthesis. For example, the MdMyb10 transcription factor has been shown to increase trilobatin formation. nih.govoup.comresearchgate.net This effect is presumed to be mediated through increased substrate flux through the upstream phenylpropanoid pathway, providing more precursors for dihydrochalcone synthesis. nih.gov MdMyb10 is a well-characterized R2R3-MYB transcription factor known to positively regulate anthocyanin biosynthesis in apple by binding to the promoters of structural genes in the pathway. mdpi.comfrontiersin.org Its influence on trilobatin levels highlights the interconnectedness of different branches within the broader flavonoid metabolic network.
Differential Gene Expression Analysis in High- and Low-Trilobatin Phenotypes
Differential gene expression (DGE) analysis has been a valuable tool in identifying candidate genes involved in trilobatin biosynthesis by comparing gene expression profiles in plant tissues exhibiting high versus low trilobatin content. nih.govnih.govplantae.orgoup.comresearchgate.netresearchgate.net Studies comparing progeny from crosses between crabapples and domesticated apples, segregated by trilobatin presence, have revealed significant differences in gene expression. nih.govplantae.orgresearchgate.net A key finding from such analyses is the identification of Phloretin glycosyltransferase2 (PGT2) as a gene consistently upregulated in tissues accumulating high levels of trilobatin. nih.govnih.govplantae.orgoup.comresearchgate.netresearchgate.net PGT2 was identified through a combination of activity-directed protein purification and DGE analysis in samples high in trilobatin but low in its isomer, phloridzin. nih.govnih.govplantae.orgoup.comresearchgate.netresearchgate.net Genes showing significant upregulation (e.g., at least 16-fold change) in trilobatin-producing progeny were considered candidates, with PGT2 (annotated as a UGT 88A1-like protein) exhibiting particularly high differential expression (over 128-fold upregulation). nih.gov This strong correlation between PGT2 expression and trilobatin presence underscores its central role in the final glycosylation step of trilobatin biosynthesis.
Metabolic Engineering and Biotechnological Production of Trilobatin
The increasing interest in natural, low-calorie sweeteners like trilobatin has driven efforts to develop efficient methods for its production beyond traditional plant extraction. Metabolic engineering and biotechnological approaches offer promising avenues for scalable and cost-effective trilobatin production. nih.govnih.govoup.comoup.comresearchgate.netresearchgate.nethilarispublisher.commdpi.com
Reconstitution of Biosynthetic Pathway in Heterologous Systems
Reconstituting the trilobatin biosynthetic pathway in heterologous host systems allows for controlled and potentially higher-yield production. Transient expression in Nicotiana benthamiana (tobacco) and metabolic engineering in yeast (Saccharomyces cerevisiae) are two prominent examples. nih.govnih.govplantae.orgoup.comoup.comresearchgate.netresearchgate.nethilarispublisher.commdpi.comfrontiersin.orgmdpi.combiorxiv.org
In Nicotiana benthamiana, transient co-expression of key apple biosynthetic genes has successfully reconstituted the pathway. nih.govnih.govplantae.orgoup.comoup.comresearchgate.netresearchgate.net Specifically, the introduction of genes encoding double bond reductase (MdDBR), chalcone synthase (MdCHS), and phloretin glycosyltransferase2 (PGT2) resulted in the production of trilobatin. nih.govoup.comresearchgate.netresearchgate.net The inclusion of the transcription factor MdMyb10 further enhanced trilobatin formation, likely by increasing the availability of upstream pathway substrates. nih.govoup.comresearchgate.net This demonstrated that these genes are sufficient to establish the trilobatin pathway in a heterologous plant system. nih.gov
Yeast has also been engineered for the de novo production of dihydrochalcones, including trilobatin. nih.govnih.govoup.comoup.comresearchgate.netresearchgate.nethilarispublisher.commdpi.com By introducing heterologous genes such as 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and double bond reductase (DBR), researchers have reconfigured the yeast metabolic pathway to synthesize trilobatin from basic precursors. hilarispublisher.commdpi.com While initial yields in yeast were reported (e.g., 36 mg/L), efforts continue to optimize these systems for enhanced production. mdpi.com The ability to produce trilobatin in microbial cell factories like Escherichia coli has also been explored by introducing the gene encoding phloretin-4′-O-glycosyltransferase (MdPh-4′-OGT). researchgate.net
Strategies for Enhanced Production via Glycosyltransferase Screening and Modification
Optimizing the glycosylation step, catalyzed by phloretin-4′-O-glycosyltransferase (Ph4′-OGT), is critical for improving trilobatin production efficiency. This involves screening for highly active enzymes and modifying existing ones. mdpi.com
Screening diverse plant species and genetic variants can identify Ph4′-OGT enzymes with improved catalytic efficiency or substrate specificity for phloretin. Research has focused on identifying candidate glycosyltransferases through approaches like differential gene expression analysis and activity-directed protein purification. nih.govnih.govplantae.orgoup.comresearchgate.netresearchgate.net Once identified, these enzymes can be characterized biochemically to assess their suitability for biotechnological applications. For example, PGT2 from Malus species has been shown to efficiently catalyze the 4′-O-glycosylation of phloretin to trilobatin. nih.govnih.govplantae.orgoup.comresearchgate.netresearchgate.netoup.com
Directed Evolution and Rational Design of Enzymes
To further enhance trilobatin production, strategies like directed evolution and rational design can be applied to modify Ph4′-OGT enzymes. Directed evolution involves introducing random mutations into the enzyme gene and selecting for variants with desired characteristics, such as increased activity or altered substrate specificity. Rational design, on the other hand, uses structural and mechanistic information about the enzyme to guide targeted modifications.
Metabolic Engineering and Biotechnological Production of Trilobatin
Strategies for Enhanced Production via Glycosyltransferase Screening and Modification
Virtual Mutation and Molecular Dynamics Simulations for Enzyme Optimization
Computational methods, such as virtual mutation and molecular dynamics (MD) simulations, play a significant role in optimizing the catalytic efficiency and specificity of enzymes involved in biosynthetic pathways. nih.govmdpi.comfrontiersin.org These in silico techniques complement experimental approaches by providing insights into enzyme structure-function relationships, identifying potential mutation sites, and predicting the effects of mutations on enzyme performance. nih.govmdpi.comfrontiersin.org
In the context of trilobatin biosynthesis, research has focused on improving the ph-4′-OGT enzyme. One study utilized computational virtual mutation methods to analyze residues in the enzyme's binding pocket. mdpi.comresearchgate.net By docking ph-4′-OGT and trilobatin molecules using software like Rosetta, researchers can analyze binding methods and identify amino acid residues that constitute the substrate-binding pocket, as these significantly influence enzyme activity. mdpi.comresearchgate.net Mutating these substrate binding-related sites can potentially increase the enzyme's affinity for the substrate. mdpi.comresearchgate.net
Virtual screening has been employed to identify specific mutation sites for promising ph-4′-OGT variants, such as PT577. mdpi.comresearchgate.netresearchgate.net In one instance, 25 mutation sites were identified for PT577 through virtual screening. mdpi.comresearchgate.netresearchgate.net These in silico-guided mutations led to the creation of mutant strains that demonstrated reduced by-product formation by up to 50%. mdpi.comresearchgate.netresearchgate.net This highlights the power of computational virtual mutation in enhancing the enzymatic precision for trilobatin biosynthesis. mdpi.comresearchgate.net
Molecular dynamics simulations are valuable for understanding the dynamic behavior of enzymes and how mutations influence their conformational dynamics, active site flexibility, and interactions with substrates. nih.govfrontiersin.orgnih.govacademie-sciences.fr While the provided search results specifically mention MD simulations in the context of studying trilobatin's interaction with other enzymes like tyrosinase or α-glucosidase researchgate.netresearchgate.net, and general enzyme engineering nih.govfrontiersin.orgnih.govacademie-sciences.frfrontiersin.org, their application to understanding the dynamics of ph-4′-OGT variants and predicting the impact of identified mutations would be a logical extension in optimizing trilobatin biosynthesis. MD simulations can help to characterize the stability changes upon mutation and analyze the population of active conformations, which correlates with enzyme performance. nih.govfrontiersin.org
Detailed research findings from studies employing virtual mutation have shown promising results in improving ph-4′-OGT activity and specificity. For example, the identified PT577 variant, potentially guided by initial screening and in silico analysis, exhibited a high conversion yield of 97.3% within 3 hours under optimized conditions, leading to a peak trilobatin bioproduction of 163.3 mg/L. mdpi.comresearchgate.netresearchgate.net Subsequent virtual screening and targeted mutations on PT577 further improved its performance by reducing by-product formation. mdpi.comresearchgate.netresearchgate.net
The integration of virtual mutation and molecular dynamics simulations provides a robust foundation for the industrial-scale production of trilobatin by enabling the rational design and optimization of key biosynthetic enzymes. mdpi.comnih.govfrontiersin.org
Here is a representative data table illustrating the potential impact of virtual mutation and optimization on enzyme performance:
| Enzyme Variant | Conversion Yield (%) | Reaction Time (h) | By-product Reduction (%) | Peak TBL Production (mg/L) |
| Mdph-4′-OGT (Wild Type) | Lower (Implied by need for optimization) mdpi.com | Not specified in detail mdpi.com | Baseline | Lower than optimized mdpi.com |
| PT577 (Screened Variant) | 97.3 mdpi.comresearchgate.netresearchgate.net | 3 mdpi.comresearchgate.netresearchgate.net | Baseline | 163.3 mdpi.comresearchgate.netresearchgate.net |
| PT577 Mutant Strains (Virtual Mutation Guided) | Not explicitly stated as different from PT577, focus on specificity mdpi.comresearchgate.netresearchgate.net | Not explicitly stated as different from PT577 mdpi.comresearchgate.netresearchgate.net | Up to 50 mdpi.comresearchgate.netresearchgate.net | Not explicitly stated as different from PT577 mdpi.comresearchgate.netresearchgate.net |
Iv. Advanced Methodologies for Trilobatin Isolation and Purification
Extraction Techniques from Natural Sources
Extracting trilobatin from plant materials typically involves solid-liquid extraction methods. Optimization of parameters such as solvent system, material-liquid ratio, and extraction time is essential to maximize the yield of trilobatin.
Ultrasonic-Assisted Extraction Optimization (e.g., Solvent Systems, Material-Liquid Ratios, Time Parameters)
Ultrasonic-assisted extraction (UAE) is a widely used technique for extracting bioactive compounds from plant matrices due to its efficiency and reduced extraction time. Optimization of UAE for trilobatin involves studying the impact of various parameters. Studies on the UAE of antioxidants, including trilobatin, from sweet tea (Lithocarpus litseifolius) have investigated parameters such as ethanol (B145695) concentration, sample-to-liquid ratio, extraction time, and ultrasonic power. researchgate.netresearchgate.net
Research findings indicate that ethanol concentration is a significant factor influencing the extraction efficiency of phenolic compounds and flavonoids, including trilobatin. researchgate.netresearchgate.netplos.org Optimal conditions for UAE can vary depending on the plant material and the target compounds. For instance, a study on sweet tea identified optimal UAE conditions as an ethanol concentration of 69.0%, a sample-to-liquid ratio of 18.0 w/v, an extraction time of 18.4 minutes, an extraction temperature of 25 °C, and an ultrasonic power of 450 W, yielding 163 ± 1.73 mg/g of trilobatin. researchgate.netresearchgate.net Another study on flavonoids from Lactuca indica optimized UAE parameters including liquid-solid ratio, ultrasonic power, ethanol concentration, and extraction time, finding optimal conditions at a liquid-solid ratio of 24.76 mL/g, ultrasonic power of 411.43 W, ethanol concentration of 58.86%, and an extraction time of 30 minutes for maximal total flavonoid content. frontiersin.org
Table 1: Optimized UAE Parameters for Trilobatin and Flavonoid Extraction
| Source | Analyte(s) | Ethanol Concentration | Sample/Liquid Ratio | Extraction Time | Temperature | Ultrasonic Power | Yield (Trilobatin) |
| Lithocarpus litseifolius researchgate.netresearchgate.net | Trilobatin, Phloridzin, Isoquercitrin | 69.0% | 1:18 (w/v) | 18.4 min | 25 °C | 450 W | 163 ± 1.73 mg/g |
| Lactuca indica frontiersin.org | Total Flavonoids | 58.86% | 1:24.76 (g/mL) | 30 min | N/A | 411.43 W | 48.01 mg/g (TFC) |
Chromatographic Purification Strategies
Following extraction, chromatographic techniques are employed to purify trilobatin from other co-extracted compounds. Several strategies are utilized, often in combination, to achieve high purity.
Macroporous Resin Purification for Enrichment
Macroporous resins are frequently used for the preliminary enrichment and purification of flavonoids and other phenolic compounds from plant extracts due to their adsorption properties. researchgate.netnih.gov Trilobatin can be preliminarily enriched using macroporous resin purification techniques. nih.govacs.org The adsorption and desorption behavior of compounds on macroporous resins are influenced by factors such as the resin type, solvent polarity, and pH. researchgate.netresearchgate.net
Studies have shown that macroporous resins can effectively adsorb trilobatin and its isomer phloridzin. google.com Due to differences in polarity, trilobatin, being less polar than phloridzin, can be selectively eluted from macroporous resins using lower concentrations of alcohol. google.com Adding a small amount of organic carboxylic acid to the low-concentration ethanol can improve the selective elution of trilobatin, preventing the elution of phloridzin. google.com Specific macroporous resin models, such as LX-T28 and LX-38, have been used for the adsorption of trilobatin from ultrafiltration membrane filtrate. google.com The dosage of the macroporous adsorption resin and the height-diameter ratio of the column are important parameters to consider for efficient purification. google.com
Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in its preparative and semi-preparative forms, is a powerful technique for the separation and purification of trilobatin to high purity levels. nih.govacs.orgnwsuaf.edu.cnresearchgate.netlabcompare.comhta-it.comardena.com Semi-preparative HPLC is capable of separating components from crude extracts and allows for the collection of fractions corresponding to specific peaks. dlsu.edu.ph Preparative HPLC is used to isolate and purify desired compounds from complex mixtures, often on a larger scale than analytical HPLC. labcompare.comardena.comgilson.com
Trilobatin has been successfully separated by semi-preparative HPLC to achieve purities of ≥98%. nih.govacs.org HPLC analysis is commonly used to determine the content of trilobatin in extracts. researchgate.net The selection of stationary phase and mobile phase composition are critical for achieving optimal separation and purity in preparative and semi-preparative HPLC. labcompare.com
Protein Purification for Biosynthetic Enzymes (e.g., Q-sepharose, Phenyl Sepharose, Superdex 75, Nickel-Affinity Chromatography)
The biosynthesis of trilobatin involves specific enzymes, such as phloretin (B1677691) glycosyltransferase2 (PGT2), which catalyzes the 4'-o-glycosylation of phloretin to produce trilobatin. nih.govoup.comnih.govresearchgate.net Purification of these enzymes is crucial for studying their activity and for potential biotechnological production of trilobatin. Activity-directed protein purification has been employed to identify and purify candidate glycosyltransferases involved in trilobatin production. nih.govoup.comnih.govresearchgate.net
Sequential chromatographic steps are often used for enzyme purification. For instance, the purification of Ph4'-oGT activity from crabapple flowers involved sequential chromatography using Q-sepharose, phenyl sepharose, and Superdex 75. nih.govresearchgate.net Q-sepharose is an ion-exchange chromatography resin, phenyl sepharose is a hydrophobic interaction chromatography resin, and Superdex 75 is a size exclusion chromatography resin. nih.govresearchgate.net These different separation principles allow for the progressive purification of the target enzyme based on charge, hydrophobicity, and size.
Nickel-affinity chromatography is another technique used for the purification of proteins, particularly those tagged with a polyhistidine (His) tag. mdpi.com This method relies on the affinity of the His tag for immobilized nickel ions. mdpi.com It has been applied to purify enzymes like ph-4'-OGT, which is involved in the biotransformation of phloretin to trilobatin. mdpi.com Gradient elution with imidazole (B134444) solutions is used to elute the bound protein from the nickel column. mdpi.com SDS-PAGE is typically used to monitor the purification process and assess the purity of the eluted fractions. nih.govmdpi.com
4.3. Considerations for Purity Assessment in Research
The accurate assessment of trilobatin purity is paramount in research to ensure the reliability and reproducibility of experimental results. Various analytical methodologies are employed to determine the purity of isolated and synthesized trilobatin, with High-Performance Liquid Chromatography (HPLC) being a widely utilized technique. Other methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are also crucial for structural confirmation and identifying potential impurities.
Research studies frequently report the purity of the trilobatin used in their experiments, often specifying a minimum purity threshold, such as ≥95% or ≥98% frontiersin.orgchemfaces.comnih.govacs.orgfrontiersin.orgacs.orgnih.gov. This indicates that researchers recognize the importance of using highly pure compounds to avoid confounding effects from co-isolated or synthesized substances.
HPLC is commonly used for quantifying trilobatin content and assessing its purity. The method typically involves using a reversed-phase C18 column and a mobile phase consisting of a gradient elution of solvents like acetonitrile (B52724) and water, often with the addition of a small percentage of formic acid mdpi.comgoogle.commdpi.com. Detection is frequently performed using a UV detector at a specific wavelength, such as 280 nm, where trilobatin exhibits significant absorption mdpi.com. The purity is then determined based on the peak area of trilobatin relative to the total peak area of all detected compounds in the chromatogram. For instance, studies have reported trilobatin purity levels exceeding 95% and 98% using HPLC analysis acs.orgfrontiersin.orgnih.govtcichemicals.com. Some studies have achieved even higher purity, with reported values of 97.92%, 98.26%, and 98.16% using HPLC external standard methods google.com.
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides valuable information regarding the molecular weight of trilobatin and helps identify impurities by their mass fragmentation patterns mdpi.comoup.comgoogle.com. The characteristic peaks in the mass spectrum can confirm the identity of trilobatin and reveal the presence of related compounds, such as isomers like phloridzin, which has a similar mass but a different glycosylation position mdpi.comresearchgate.net.
NMR spectroscopy is another essential tool for confirming the structure of purified trilobatin and assessing its purity by examining the unique spectral signals of the compound's protons and carbons chemfaces.comtcichemicals.comgoogle.combiosynth.com. The presence of signals corresponding to impurities can be detected even if they are present in relatively low concentrations.
Research findings often present purity data in the context of the isolation or synthesis method employed. For example, one study optimizing trilobatin production through glycosyltransferases reported achieving a high conversion yield of 97.7%, implying a high purity of the synthesized product mdpi.comresearchgate.net. Another study utilizing semipreparative HPLC for separation reported achieving trilobatin with a purity of ≥98% acs.orgnih.gov.
The consistency of purity levels across different studies and suppliers (where purity is reported for commercially available research-grade trilobatin) underscores the established analytical methods for its assessment.
Below is a representative table summarizing reported trilobatin purity levels and the analytical methods used in various research contexts:
| Research Context / Source | Reported Trilobatin Purity | Analytical Method(s) Used |
| TCI Deutschland GmbH | >95.0%(T)(HPLC) | HPLC, NMR |
| Guangdong Kedi Medical Technology Corporation | ≥98% | Analytical Grade |
| Optimizing Trilobatin Production mdpi.comresearchgate.net | Up to 97.7% (conversion yield) | HPLC, MS |
| ChemFaces | ≥98% | HPLC, EIS-MS, NMR |
| Chengdu Push Bio-technology Medical Technology Corporation frontiersin.orgnih.gov | ≥98% | NMR, MS, HPLC |
| Shanghai Renjie Biotechnology Co., Ltd. nih.govacs.org | ≥98% | Purity stated |
| Method for separating trilobatin and phlorizin (B1677692) google.com | 97.25% - 98.26% | HPLC external standard |
| BioCrick | >95% | HPLC, EIS-MS, NMR |
| Sigma-Aldrich (phyproof® Reference Substance) sigmaaldrich.com | ≥95.0% (HPLC) | HPLC |
| MySkinRecipes (Analytical standard) myskinrecipes.com | 97.5-100% | Infrared spectrum, NMR |
| H2O2-Induced HepG2 Study thescipub.com | 98% | Analytical Grade |
| Biosynthesis Study oup.comnih.gov | Purity discussed in context of separation | HPLC, LC-MS/MS, SDS-PAGE |
This table illustrates the common practice of using chromatographic and spectroscopic methods to ascertain trilobatin purity in research, with reported purity levels generally falling within the high range (≥95%).
V. Analytical Techniques for Trilobatin Characterization in Research
Spectroscopic and Spectrometric Approaches for Structural and Interaction Analysis
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule, providing information about its structure and concentration. For Trilobatin, UV-Vis spectroscopy has been utilized in its characterization and in studies investigating its interactions with proteins.
Research has shown that Trilobatin exhibits characteristic UV absorption. For instance, in a study examining the interaction between Trilobatin and Bovine Serum Albumin (BSA), UV-Vis absorption spectra were recorded in the range of 200-450 nm. thescipub.com The study observed changes in the UV-Vis spectra of BSA upon the addition of Trilobatin, indicating structural alterations in the protein due to the interaction. thescipub.comthescipub.com Specifically, increasing concentrations of Trilobatin led to changes in the BSA UV-Vis absorption spectra. thescipub.com
UV-Vis spectroscopy is also used in quantitative analysis methods for Trilobatin. An online pressurized liquid extraction (PLE) coupled with high-performance liquid chromatography (HPLC) method using an equal absorption wavelength (EAW) approach for quantifying Trilobatin and phloridzin in sweet tea employed UV detection. rsc.org Both compounds showed similar absorbance at specific wavelengths, including 235 nm, 245 nm, 290 nm, and 332 nm, with 290 nm identified as a peak absorption wavelength suitable for detection. rsc.org UV spectra of Trilobatin and phloridzin standards were obtained by scanning the 200 nm to 400 nm range. rsc.orgresearchgate.net
Fluorescence Spectrometry for Binding and Interaction Studies
Fluorescence spectrometry is a sensitive technique widely used to investigate molecular interactions, including the binding of small molecules like Trilobatin to proteins. This method often relies on changes in the intrinsic fluorescence of proteins, typically from tryptophan, tyrosine, and phenylalanine residues, upon ligand binding.
Studies on the interaction of Trilobatin with proteins such as Bovine Serum Albumin (BSA), tyrosinase, and α-glucosidase have extensively utilized fluorescence spectrometry. thescipub.comthescipub.comresearchgate.netnih.govresearchgate.net These studies aim to understand the binding mechanisms, binding constants, and the effect of Trilobatin on protein conformation.
In the interaction between Trilobatin and BSA, fluorescence spectrometry revealed that Trilobatin effectively quenched the intrinsic fluorescence of BSA. thescipub.comthescipub.com This quenching was determined to be primarily static, suggesting the formation of a ground-state complex between Trilobatin and BSA. thescipub.comthescipub.com The binding constants (Ka) were calculated at different temperatures, providing insights into the affinity of the interaction. thescipub.comthescipub.com
| Temperature (K) | Binding Constant (Ka, L/mol) |
| 298 | 2.23 × 10⁴ |
| 304 | 3.06 × 10⁴ |
| 310 | 6.39 × 10⁴ |
Data derived from research on Trilobatin-BSA interaction. thescipub.comthescipub.com
The binding was found to involve a single binding site on BSA for Trilobatin. thescipub.comthescipub.com Furthermore, thermodynamic analysis based on fluorescence data indicated that hydrogen bonding and hydrophobic forces were the predominant interactions driving the binding process. thescipub.comthescipub.com Non-radiative energy transfer also occurred between Trilobatin and BSA due to a binding distance of less than 7 nm. thescipub.comthescipub.com
Fluorescence spectroscopy has also been applied to study Trilobatin's interaction with enzymes like tyrosinase and α-glucosidase, demonstrating that Trilobatin quenches their intrinsic fluorescence through a static quenching mechanism. researchgate.netnih.govresearchgate.net These studies indicated that Trilobatin binding induced conformational changes in these enzymes. researchgate.netnih.govresearchgate.net For α-glucosidase, hydrogen bonding and van der Waals forces were identified as key driving forces for complex formation. nih.govresearchgate.net
Synchronous fluorescence spectroscopy has been used to investigate the effect of Trilobatin on the microenvironment of tryptophan and tyrosine residues in proteins like BSA, providing further details on conformational changes upon binding. thescipub.comthescipub.com
Electrophoretic Methods (e.g., SDS-PAGE for Protein Analysis)
Electrophoretic methods, particularly SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are widely used in protein analysis to separate proteins based on their molecular weight. While SDS-PAGE does not directly analyze Trilobatin itself, it is a crucial technique in research involving Trilobatin's interactions with proteins or in studies where protein expression levels are investigated in the context of Trilobatin treatment.
SDS-PAGE is commonly employed to verify the purity and determine the molecular mass of proteins that are being studied for their interaction with Trilobatin or whose expression is affected by Trilobatin. For example, in a study optimizing Trilobatin production using glycosyltransferases, SDS-PAGE was used to verify the purity and molecular mass of the isolated glycosyltransferase enzymes, which were found to be approximately 55 kDa. mdpi.com SDS-PAGE was also used during the protein purification process to guide ultrafiltration. mdpi.com
In research investigating the biological effects of Trilobatin, SDS-PAGE is often coupled with Western blotting to analyze the expression levels of specific proteins involved in various cellular pathways. Studies exploring Trilobatin's protective effects against cisplatin-induced nephrotoxicity and its role as a GPR158 ligand have utilized SDS-PAGE to separate protein samples before transferring them to membranes for Western blotting. nih.govfrontiersin.orgacs.orgnih.govacs.org This allows for the detection and quantification of target proteins, such as those involved in apoptosis (e.g., Bax, Bcl-2, cleaved-caspase-3) or signaling pathways (e.g., Akt, JNK, p38, Erk), to assess the impact of Trilobatin treatment on their expression levels. frontiersin.orgnih.govacs.org
Vi. Pre Clinical Biological Activities and Pharmacological Investigations of Trilobatin
Modulation of Oxidative Stress Pathways
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including type 2 diabetes mellitus (T2DM) and neurodegenerative disorders. frontiersin.orguni-freiburg.denih.govresearchgate.net Trilobatin has shown significant activity in mitigating oxidative damage in various pre-clinical models. frontiersin.orgnih.govuni-freiburg.defrontiersin.orgresearchgate.netnih.govfrontiersin.orgacs.org
Regulation of Reactive Oxygen Species (ROS) Homeostasis
Research indicates that trilobatin can effectively reduce the content of reactive oxygen species. Studies in KK-Ay diabetic mice showed that trilobatin treatment significantly decreased elevated ROS levels. frontiersin.orgnih.govuni-freiburg.denih.gov Similarly, in mice subjected to exhaustive exercise-induced fatigue, trilobatin administration led to a decrease in ROS generation in muscle and myocardium tissues. frontiersin.org In neuronal PC12 cells subjected to hydrogen peroxide-induced oxidative stress, trilobatin pre-treatment suppressed the accumulation of intracellular ROS and mitochondrial superoxide (B77818) (O₂•⁻). frontiersin.orgnih.gov This suggests trilobatin's role in regulating ROS homeostasis, including mitochondrial ROS. frontiersin.org
Enhancement of Antioxidant Enzyme Activities
Trilobatin has been shown to enhance the activities of key antioxidant enzymes. In KK-Ay diabetic mice, trilobatin treatment enhanced the activities of serum catalase, glutathione (B108866) peroxidase (GSH-Px), and superoxide dismutase (SOD). frontiersin.orgnih.govuni-freiburg.denih.gov Studies on exhaustive exercise-induced fatigue in mice also demonstrated that trilobatin improved the activities of SOD, catalase, and GSH-Px in muscle and myocardium tissues. frontiersin.org In vitro studies using rat liver homogenate indicated that trilobatin increased SOD and GSH-Px activities. thegoodscentscompany.com Furthermore, in neuronal PC12 cells, trilobatin increased the enzymatic activities of GSH-Px, isocitrate dehydrogenase 2 (IDH2), and superoxide dismutase 2 (SOD2). nih.gov These findings collectively highlight trilobatin's ability to bolster the endogenous antioxidant defense system. nih.gov
Data on the effect of trilobatin on antioxidant enzyme activities in KK-Ay mice frontiersin.orgnih.govuni-freiburg.denih.gov:
| Enzyme | Effect of Trilobatin Treatment (vs. control) |
| Serum Catalase | Enhanced Activity |
| Serum Glutathione Peroxidase (GSH-Px) | Enhanced Activity |
| Serum Superoxide Dismutase (SOD) | Enhanced Activity |
Data on the effect of trilobatin on antioxidant enzyme activities in mice after exhaustive exercise-induced fatigue frontiersin.org:
| Enzyme | Tissue | Effect of Trilobatin Treatment (vs. vehicle) |
| Superoxide Dismutase (SOD) | Muscle, Myocardium | Improved Activity |
| Catalase | Muscle, Myocardium | Improved Activity |
| Glutathione Peroxidase (GPx) | Muscle, Myocardium | Improved Activity |
Anti-Inflammatory Effects
Inflammation is a complex biological response involved in the progression of various diseases. researchgate.net Pre-clinical investigations have revealed the anti-inflammatory properties of trilobatin. frontiersin.orgresearchgate.netacs.orgchemfaces.combiocrick.comnih.govsignavitae.comnih.govselleckchem.com
Suppression of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)
Trilobatin has been shown to suppress the expression and secretion of key pro-inflammatory cytokines. In RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), trilobatin treatment dose-dependently inhibited the mRNA expression and secretion of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). chemfaces.comnih.gov In a mouse model, trilobatin also showed significant inhibition of LPS-induced TNF-α and IL-6 at both mRNA and protein levels. chemfaces.combiocrick.comnih.gov Furthermore, in an Alzheimer's disease mouse model, trilobatin reduced inflammatory factors such as TNF-α, IL-1β, and IL-6 by inhibiting the TLR4-MYD88-NFκB pathway. nih.gov Studies on LPS-induced acute lung injury in mice demonstrated that trilobatin treatment decreased the protein levels of TNF-α and IL-1β. signavitae.com
Data on the effect of trilobatin on pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages chemfaces.comnih.gov:
| Cytokine | Effect of Trilobatin Treatment (vs. LPS alone) |
| TNF-α | Inhibited mRNA expression and secretion |
| IL-1β | Inhibited mRNA expression and secretion |
| IL-6 | Inhibited mRNA expression and secretion |
Data on the effect of trilobatin on pro-inflammatory cytokines in a mouse model of LPS-induced inflammation chemfaces.combiocrick.comnih.gov:
| Cytokine | Effect of Trilobatin Treatment (vs. LPS alone) |
| TNF-α | Significant inhibition (mRNA and protein) |
| IL-6 | Significant inhibition (mRNA and protein) |
Inhibition of Lipopolysaccharide (LPS)-Induced Inflammatory Responses
Trilobatin has demonstrated the ability to inhibit inflammatory responses induced by LPS, a potent pro-inflammatory stimulus. chemfaces.combiocrick.comsignavitae.comnih.gov Studies have shown that trilobatin attenuates the LPS-mediated inflammatory response by suppressing the NF-κB signaling pathway. chemfaces.combiocrick.comnih.gov This involves the inhibition of LPS-induced degradation of inhibitor of nuclear factor-kappa B α (IκBα) and the phosphorylation of nuclear factor-kappa B (NF-κB) p65. chemfaces.combiocrick.comnih.gov In a mouse model of LPS-induced acute lung injury, trilobatin treatment attenuated lung injury, reduced protein concentration, cell numbers, neutrophils, and macrophages in bronchoalveolar lavage fluid (BALF), and ameliorated LPS-induced histopathological changes. researchgate.netsignavitae.com This protective effect was linked to the inhibition of NF-κB phosphorylation. signavitae.com
Regulation of Glucose Metabolism and Insulin (B600854) Sensitivity
Trilobatin has shown potential in regulating glucose metabolism and improving insulin sensitivity, which are critical aspects of metabolic disorders like T2DM. frontiersin.orgnih.govuni-freiburg.deresearchgate.netnih.govthegoodscentscompany.comresearchgate.netmdpi.comresearchgate.netebi.ac.uknih.govnih.gov
Studies in KK-Ay diabetic mice demonstrated that trilobatin significantly reduced high fasting blood glucose levels and insulin resistance. frontiersin.orgnih.govuni-freiburg.denih.gov It also improved tolerance to exogenous glucose and insulin in these mice. frontiersin.orgnih.govuni-freiburg.denih.gov Trilobatin has been shown to ameliorate insulin resistance in palmitate-treated C2C12 myotubes and ob/ob mice. researchgate.netresearchgate.net This effect involves enhancing glucose uptake and the phosphorylation of insulin resistance substrate 1 (IRS1) and protein Kinase B (PKB/AKT), as well as recovering the translocation of GLUT4 from the cytoplasm to the membrane. researchgate.netresearchgate.net Trilobatin's effects on glucose metabolism are also linked to the activation of the Nrf2/ARE signaling pathway and the regulation of the insulin signaling transduction pathway. frontiersin.orgnih.govuni-freiburg.denih.govnih.gov It has been reported that trilobatin can ameliorate glycogen (B147801) synthesis via the PI3K/Akt/GSK-3β signaling pathway. researchgate.net Furthermore, trilobatin has shown inhibitory activity against α-glucosidase and moderate inhibitory activity against α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. thegoodscentscompany.comchemfaces.combiocrick.com
Data on the effect of trilobatin on glucose metabolism and insulin sensitivity in KK-Ay mice frontiersin.orgnih.govuni-freiburg.denih.gov:
| Parameter | Effect of Trilobatin Treatment (vs. KK-Ay group) |
| Fasting Blood Glucose Level | Significantly Reduced |
| Insulin Resistance | Significantly Reduced |
| Tolerance to Exogenous Glucose | Promoted |
| Tolerance to Exogenous Insulin | Promoted |
Data on the effect of trilobatin on insulin signaling in palmitate-treated C2C12 myotubes researchgate.netresearchgate.net:
| Protein/Process | Effect of Trilobatin Treatment (vs. palmitate + insulin) |
| Glucose Uptake | Enhanced |
| IRS1 Phosphorylation (Ser 612, Ser 307) | Recovered |
| AKT Phosphorylation (Thr 308) | Recovered |
| GLUT4 Translocation | Recovered (cytoplasm to membrane) |
Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)
Trilobatin has demonstrated inhibitory activity against enzymes crucial for the digestion and absorption of carbohydrates, such as α-glucosidase and α-amylase. Inhibition of these enzymes can help in managing postprandial hyperglycemia by slowing down the breakdown of complex carbohydrates into glucose.
Studies have shown that trilobatin exhibits strong inhibitory activity against α-glucosidase and moderate inhibitory activity against α-amylase. researchgate.netcapes.gov.brtargetmol.comchemfaces.combiorbyt.comnih.gov The inhibition of α-glucosidase by trilobatin has been characterized as non-competitive. researchgate.netcapes.gov.brrsc.orgresearchgate.net Research utilizing enzyme kinetics, fluorescence spectroscopy, and molecular docking techniques has investigated the mechanism of α-glucosidase inhibition by trilobatin. nih.govrsc.orgrsc.org These studies indicate that trilobatin binds to the enzyme, causing conformational changes and affecting its activity. nih.govrsc.org The IC₅₀ value of trilobatin on α-glucosidase has been reported as 0.24 ± 0.02 mM. rsc.orgrsc.org
Compared to the standard drug acarbose (B1664774), trilobatin has shown higher inhibitory activity against α-glucosidase. nih.gov For α-amylase, while trilobatin is an effective inhibitor, its activity was reported as slightly inferior to acarbose in one study. nih.gov
Influence on Glucose Consumption and Glycogen Synthesis
Trilobatin has been shown to influence glucose metabolism by promoting glucose consumption and increasing glycogen synthesis in cellular and animal models.
In insulin-resistant HepG2 cells, different concentrations of trilobatin (5, 10, and 20 μM) increased glucose consumption and glycogen content. researchgate.netnih.gov Specifically, treatment with 20 μM trilobatin resulted in hexokinase (HK) and pyruvate (B1213749) kinase (PK) activity that was 1.84 and 2.05 times higher, respectively, than in the insulin-resistant group. researchgate.netnih.gov
In streptozocin (B7790348) (STZ)-induced diabetic mice, feeding with trilobatin (10, 50, and 100 mg/kg/d) for four weeks improved various parameters, including increased liver glycogen synthesis. researchgate.netnih.gov Quantitative real-time polymerase chain reaction (qRT-PCR) data suggested that trilobatin ameliorated glycogen synthesis through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway in both insulin-resistant HepG2 cells and STZ-induced mice. researchgate.netnih.gov
Furthermore, studies on leaf extract from Lithocarpus polystachyus Rehd., which contains trilobatin, demonstrated that it significantly increased glucose uptake and hepatic glycogen synthesis in T2DM mice. nih.govebi.ac.uk Both trilobatin and phloridzin, components of the extract, accelerated liver glycogen synthesis and increased the expression of glucokinase (GK). researchgate.netnih.govebi.ac.uk
Amelioration of Insulin Resistance in Pre-clinical Models
Trilobatin has demonstrated the ability to ameliorate insulin resistance in various pre-clinical models.
In insulin-resistant HepG2 cells and STZ-induced mice, trilobatin treatment improved insulin levels. researchgate.net In STZ-induced mice, feeding with trilobatin (100 mg/kg/d) for four weeks led to a 61.11% decrease in fasting blood glucose and a 48.6% increase in fasting insulin compared to STZ-induced mice. researchgate.netnih.gov
Trilobatin has been shown to ameliorate insulin resistance in palmitate-treated C2C12 myotubes and ob/ob mice. researchgate.net In C2C12 myotubes, trilobatin prevented palmitate-induced insulin resistance by enhancing glucose uptake and the phosphorylation of insulin receptor substrate 1 (IRS1) and protein Kinase B (PKB/AKT). researchgate.net It also recovered the translocation of GLUT4 from the cytoplasm to the membrane. researchgate.net The effects of trilobatin on glucose uptake and GLUT4 distribution were blocked by the PI3K inhibitor LY294002, indicating the involvement of the PI3K pathway. researchgate.net
In KK-Ay diabetic mice, trilobatin significantly reduced high fasting blood glucose levels and insulin resistance, and promoted tolerance to exogenous glucose and insulin. researchgate.netnih.gov The potential mechanism for its anti-T2DM effect is related to the activation of the Nrf2/ARE signaling pathway and the mediation of the insulin signaling transduction pathway. nih.gov Trilobatin increased the protein expressions of GLUT-2 and phosphorylation levels of Akt and GSK-3β Ser 9, while decreasing the phosphorylation levels of IRS-1 Ser 307 and GSK-3β Tyr 216 in KK-Ay mice. researchgate.netnih.gov
Neuroprotective Potentials
Trilobatin has also exhibited neuroprotective potentials in pre-clinical settings, primarily through mitigating oxidative injury, protecting against ischemia/reperfusion injury, and attenuating apoptotic processes in neuronal cells.
Mitigation of Oxidative Injury in Neuronal Cells
Oxidative stress is a significant factor in neuronal damage and the pathogenesis of various neurological diseases. nih.govresearchgate.netfrontiersin.org Trilobatin has demonstrated antioxidant effects and the ability to mitigate oxidative injury in neuronal cells. targetmol.comchemfaces.comresearchgate.netnih.govebi.ac.uknih.govnih.govresearchgate.netfrontiersin.orgmdpi.commedchemexpress.comacs.orgnih.govnih.govacs.orgsemanticscholar.org
In hydrogen peroxide (H₂O₂)-induced oxidative stress models in neuron-like PC12 cells, pre-treatment with trilobatin suppressed cell damage in a concentration-dependent manner by enhancing cell viability, repressing the reduction of mitochondrial membrane potential (MMP), and decreasing mitochondrial reactive oxygen species (mtROS) overgeneration. nih.govresearchgate.netfrontiersin.orgresearchgate.net Trilobatin increased the enzymatic activities of glutathione peroxidase (GPx), isocitrate dehydrogenase 2 (IDH2), and superoxide dismutase 2 (SOD2), and promoted the deacetylation of SOD2. nih.gov It also activated Sirt3 within the mitochondria, leading to the upregulation of FoxO3a, which regulates mitochondrial DNA genes and improves complex I activity and ATP synthesis. nih.gov
Trilobatin also up-regulated p-AMPK levels and the expression of PGC-1α and ERRα. nih.gov The beneficial effects of trilobatin on regulating mtROS homeostasis were dependent on the AMPK-Sirt3 signaling pathway, as the AMPK inhibitor Compound C abolished these effects. nih.gov
In isoflurane-induced neurotoxicity in mouse hippocampal neuronal HT22 cells, trilobatin reversed the increase of ROS and malonyldialdehyde (MDA) levels and the reduction of SOD and catalase (CAT) activities. nih.govsmarttots.org Trilobatin promoted the nuclear translocation of Nrf2 and the mRNA and protein expression of HO-1 and NQO1 in these cells. nih.govsmarttots.org Nrf2 knockdown attenuated the protective effects of trilobatin against oxidative stress. nih.govsmarttots.org
Trilobatin also ameliorated oxidative stress in STZ-induced mice by regulating the mRNA expression of the Nrf2/Keap-1 pathway, as well as HO-1 and NQO-1. researchgate.netnih.gov In KK-Ay diabetic mice, trilobatin reduced the content of reactive oxygen species and enhanced antioxidant enzyme activities, including serum catalase, glutathione peroxidase, and superoxide dismutase. researchgate.netnih.gov
Protection Against Ischemia/Reperfusion Injury in Neural Tissues
Trilobatin has shown protective effects against ischemia/reperfusion (I/R) injury in neural tissues, which is a major contributor to neuronal damage in conditions like stroke. researchgate.netsemanticscholar.orgacs.orgnih.gov
Trilobatin has been shown to protect against cerebral I/R injury. researchgate.netacs.orgnih.gov In a rat model of focal cerebral ischemia caused by transient middle cerebral artery occlusion (MCAO), trilobatin effectively maintained blood-brain barrier (BBB) integrity and inhibited neuronal loss following cerebral I/R challenge. researchgate.netnih.gov It increased tight junction proteins (ZO-1, Occludin, Claudin 5) and decreased levels of APOE4, CypA, and phosphorylated NF-κB, thus reducing proinflammatory cytokines. researchgate.netnih.gov
The protective effects of trilobatin on cerebral I/R-induced BBB breakdown were largely abolished by overexpression of MMP9, and reinforced by knockdown of MMP9, suggesting MMP9 as a target. researchgate.netnih.gov Trilobatin's neuroprotective effects against cerebral I/R injury may involve inhibiting the PI3K/AKT/NF-κB pathway and regulating the NLRP3-mediated pyroptosis axis. semanticscholar.org
Attenuation of Apoptotic Processes in Neuronal Cells
Trilobatin has demonstrated the ability to attenuate apoptotic processes in neuronal cells under various stress conditions. nih.govresearchgate.netfrontiersin.orgmdpi.comnih.govresearchgate.netsmarttots.orgnih.govfrontiersin.org
In H₂O₂-induced oxidative stress in PC12 cells, trilobatin pre-treatment deferred cell apoptosis by repressing the reduction of mitochondrial membrane potential and decreasing mtROS overgeneration. nih.govresearchgate.netfrontiersin.orgresearchgate.net Trilobatin decreased the Bax/Bcl-2 ratio and cytochrome c in the cytosolic fraction, and markedly decreased caspase 3/7 activation, which is a key biomarker in neuronal cell apoptosis. researchgate.net
Trilobatin also protected against Aβ₂₅₋₃₅-induced apoptosis in hippocampal HT22 cells. mdpi.comfrontiersin.org This protective effect was attributed, at least partly, to the suppression of the caspase-3-dependent apoptosis pathway and the inhibition of oxidative injury via mediating the p38/Sirt3 pathway. mdpi.comfrontiersin.org Molecular docking suggested that p38α might be a potential target of trilobatin. frontiersin.org
In isoflurane-induced neurotoxicity in HT22 cells, trilobatin abolished the increased apoptotic rate and caspase-3/7 activity. nih.govsmarttots.org In the context of cerebral I/R injury, trilobatin decreased the Bax/Bcl-2 ratio and cleaved-caspase 3 levels, along with a reduced number of apoptotic neurons. researchgate.netnih.gov
Impact on Cognitive Behavior in Animal Models
Studies using animal models of Alzheimer's disease (AD), such as APP/PS1 mice and Aβ₂₅₋₃₅-induced AD rats, have investigated the effects of trilobatin on cognitive behavior. nih.govresearchgate.net Trilobatin administration has been shown to ameliorate cognitive deficits in these models. nih.govresearchgate.net Assessments using behavioral tests like the Morris water maze, open field test, novel object recognition test, and Y-maze test indicated that trilobatin significantly and dose-dependently improved spatial learning and memory impairments in APP/PS1 mice and reversed defects in Aβ₂₅₋₃₅-induced AD rats. nih.govresearchgate.net
Research suggests that trilobatin's beneficial effects on cognitive function in AD models may involve the inhibition of microglia and astrocyte activation in the hippocampus. nih.govresearchgate.net This was accompanied by decreased expression of high-mobility group box 1 (HMGB1), TLR4, and NF-κB. nih.govresearchgate.net In in vitro studies using Aβ₂₅₋₃₅-treated BV2 cells, trilobatin increased cell viability by inhibiting the HMGB1/TLR4/NF-κB signaling pathway. nih.govresearchgate.net Furthermore, trilobatin has been detected in the brain homogenates of rats, suggesting its ability to penetrate the blood-brain barrier. nih.gov Another study in senescence-accelerated mouse prone 8 (SAMP8) mice indicated that trilobatin mitigated aging-induced cognitive impairment, neuron injury, and neuroinflammation in the hippocampus. nih.gov This effect was associated with the remodeling of gut microbiota and mediation of the brain-gut axis, potentially involving the targeting of SIRT2. nih.gov
Anticancer Research Focus
Trilobatin has been explored for its potential anticancer properties, with research focusing on its effects on cancer cell lines. tandfonline.com
Induction of Apoptosis in Cancer Cell Lines
Investigations into the anticancer efficiency of trilobatin on gefitinib-resistant lung cancer cells have shown that trilobatin can induce apoptosis. tandfonline.comnih.govtandfonline.com Studies utilizing methods such as DAPI staining and Western blot analysis revealed that trilobatin treatment increased the proportions of apoptotic cells. tandfonline.comnih.govtandfonline.com This was associated with a down-regulation of Bcl-2 and mitochondrial Cytochrome C expression, while Bax, Cleaved Caspase-3, -9, and cytosolic Cytochrome C expression were up-regulated. tandfonline.comnih.govtandfonline.com These findings suggest that trilobatin promotes apoptosis through a mechanism involving the regulation of key proteins in the apoptotic pathway. tandfonline.comnih.govtandfonline.com
Attenuation of Stemness Phenotypes in Resistant Cancer Cells
Trilobatin has also demonstrated the ability to attenuate stemness phenotypes in gefitinib-resistant lung cancer cells. tandfonline.comnih.govtandfonline.com Research indicates that trilobatin treatment decreased tumor sphere formation, a characteristic of cancer stem cells. tandfonline.comnih.govtandfonline.com Furthermore, trilobatin reduced the expression levels of multiple stemness markers, including ALDH1, CD133, Nanog, and ABCG2, in these resistant cancer cells. tandfonline.comnih.govtandfonline.com The mechanism involved in these effects appears to be, at least partly, the suppression of NF-κB activity. tandfonline.comnih.govtandfonline.com
Inhibition of Cancer Cell Proliferation (e.g., Hepatoblastoma Cells)
While some studies suggest potential anticancer activities, research on the impact of trilobatin on cancer cell proliferation has yielded varied results depending on the cell type. In the case of human hepatoblastoma HepG2 and Huh 7 cells, studies have observed that trilobatin did not inhibit but rather promoted cell proliferation at high concentrations. mdpi.comuni.luebi.ac.uknih.govnih.gov Incubation with high concentrations of trilobatin (e.g., 50 or 100 μM) for 24 hours increased the number of viable HepG2 cells. mdpi.comnih.gov For instance, 50 μM trilobatin increased viable HepG2 cells by 35%, and 100 μM increased them by 50% compared to the control. mdpi.comnih.gov This proliferative effect was also supported by EDU staining to determine DNA replication and flow cytometry for cell cycle analysis, which showed that high concentrations of trilobatin arrested the cell cycle at the S phase in HepG2 cells. mdpi.comebi.ac.uknih.gov This finding contrasts with the anti-proliferative activity observed with some other SGLT inhibitors in various tumor cell lines. mdpi.comuni.luebi.ac.uknih.govnih.gov
Conversely, in gefitinib-resistant lung cancer cells, trilobatin has been shown to inhibit proliferation. tandfonline.comnih.govtandfonline.comresearchgate.net
Anti-Obesity Investigations
Trilobatin has been investigated for its potential anti-obesity effects, particularly in animal models. researchgate.netnih.gov
Modulation of Gut Microbiota Composition in Animal Models
Studies in obese rats induced by a high-fat diet have explored the influence of trilobatin on gut microbiota composition. nih.govnih.gov Administration of trilobatin has been shown to regulate the structure and diversity of the gut microbiota in these rats. nih.govnih.gov Specifically, trilobatin supplementation significantly increased the relative abundance of certain bacteria, including Lactobacillus, Prevotella, CF231, Bacteroides, and Oscillospira. nih.gov Concurrently, it significantly decreased the abundance of Blautia, Allobaculum, Phascolarctobacterium, and Coprococcus. nih.gov These changes resulted in an increase in the ratio of Bacteroidetes to Firmicutes. nih.gov The modulation of gut microbiota composition is considered a potential mechanism contributing to the observed anti-obesity effects of trilobatin in animal models, which include a reduction in body and liver weight gain and the accumulation of various fat depots. nih.govnih.gov
Antiviral Activities (e.g., HIV-1 Entry Inhibition)
Research has indicated that trilobatin possesses antiviral activities, specifically demonstrating potential as an inhibitor of HIV-1 entry. Studies have shown that trilobatin exhibits broad anti-HIV-1 activity with low cytotoxicity in vitro. nih.govresearchgate.net The mechanism of action involves targeting the HIV-1 Gp41 envelope protein, which plays a crucial role in viral entry by forming a six-helix bundle. nih.govresearchgate.netcenmed.com Site-directed mutagenesis analysis has suggested that the hydrophobic residue I564 located in the gp41 pocket-forming site is pivotal for the anti-HIV activity of trilobatin. nih.govresearchgate.net Furthermore, trilobatin has displayed synergistic anti-HIV activities when combined with other antiretroviral agents, suggesting its potential for development as a small-molecule HIV-1 entry inhibitor for clinical combination therapy. nih.govresearchgate.net
Longevity-Enhancing Effects in Model Organisms (C. elegans)
Investigations using the model organism Caenorhabditis elegans (C. elegans) have explored the potential longevity-enhancing effects of trilobatin. Studies have shown that trilobatin can significantly prolong the mean lifespan of C. elegans in a concentration-dependent manner under normal conditions. nih.govfrontiersin.orgnih.gov For instance, treatment with varying concentrations of trilobatin (62.5, 125, and 250 μM) resulted in marked increases in mean longevity compared to untreated controls. nih.govfrontiersin.org
| Trilobatin Concentration (μM) | Mean Longevity Increase in C. elegans (%) |
|---|---|
| 62.5 | 7.7 |
| 125 | 11.7 |
| 250 | 22.1 |
Beyond extending lifespan under normal conditions, trilobatin has also been shown to enhance the lifespan of C. elegans under oxidative and heat stress conditions. nih.govfrontiersin.orgnih.gov Under oxidative stress induced by paraquat, trilobatin treatment increased lifespan and decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while strengthening the activities of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD). nih.govfrontiersin.orgnih.gov The longevity-enhancing effects are, at least partially, mediated by the regulation of redox homeostasis and involve the activation of signaling pathways such as SKN1/SIRT3/DAF16. nih.govfrontiersin.orgnih.gov
Renoprotective Properties in Induced Injury Models
Pre-clinical studies have investigated the potential of trilobatin to protect against kidney injury in induced models. In a cisplatin-induced acute kidney injury (AKI) model in mice, trilobatin demonstrated significant renoprotective effects. nih.govacs.orgresearchgate.net Cisplatin (B142131) administration typically leads to severe renal injury characterized by proximal renal tubular damage, detachment of renal tubular epithelial cells, glomerular congestion, renal tubular dilation, and inflammatory infiltration. nih.govacs.org Pretreatment with trilobatin significantly alleviated these pathological changes, with a more pronounced effect observed at higher doses (100 mg/kg). nih.govacs.org
Biochemical markers of kidney function, such as serum blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) (CRE), which are typically elevated after cisplatin injection, were significantly decreased in the trilobatin administration group compared to the cisplatin group. nih.govacs.org Furthermore, trilobatin treatment reversed the inhibition of CRE, BUN, and MDA levels caused by cisplatin. nih.govacs.orgresearchgate.net The protective mechanism appears to involve the regulation of the AKT/MAPK signaling pathway and the reduction of apoptosis in renal tissue cells. nih.govacs.orgresearchgate.net
Tyrosinase Inhibitory Activity
Trilobatin has been found to exhibit inhibitory activity against tyrosinase, an enzyme that plays a key role in the production of melanin (B1238610). researchgate.netresearchgate.netrsc.orgrsc.org Tyrosinase inhibitors are of interest for their potential in treating pigmentation disorders. researchgate.netresearchgate.netrsc.org Kinetic analysis has shown that trilobatin has significant inhibitory activity on tyrosinase in a reversible and mixed-type manner. researchgate.netresearchgate.netrsc.orgrsc.org
Detailed research findings on the inhibitory activity include the determination of IC50 values for both the monophenolase and diphenolase activities of tyrosinase. The IC50 values for the inhibition of diphenolase activity by trilobatin were reported as (2.24 ± 0.35) × 10−5 mol L−1. rsc.orgrsc.org For monophenolase activity, the IC50 value was (1.4 ± 0.32) × 10−4 mol L−1. rsc.org The inhibition process was found to be a reversible mixed-type inhibition with a Ki value of (3.41 ± 0.45) × 10−5 mol L−1. rsc.org Spectroscopic methods indicated that trilobatin quenches the intrinsic fluorescence of tyrosinase through a static quenching mechanism and can alter the micro-environments and conformation of the enzyme. researchgate.netresearchgate.netrsc.orgrsc.org Molecular docking studies have helped to determine the binding site of trilobatin on tyrosinase. researchgate.netresearchgate.netrsc.org These results suggest that trilobatin may be a potential tyrosinase inhibitor. researchgate.netresearchgate.net
| Tyrosinase Activity | Inhibition Type | IC50 (mol/L) | Ki (mol/L) |
|---|---|---|---|
| Monophenolase | Mixed-type | (1.4 ± 0.32) × 10−4 | (3.41 ± 0.45) × 10−5 |
| Diphenolase | Mixed-type | (2.24 ± 0.35) × 10−5 | (3.41 ± 0.45) × 10−5 |
Vii. Molecular Mechanisms of Action and Target Identification
Receptor Binding and Signaling Initiation
Understanding how Trilobatin initiates cellular responses is crucial to defining its mechanisms of action. Recent research has identified a specific receptor that Trilobatin can interact with.
Identification as a G-Protein Coupled Receptor 158 (GPR158) Ligand
G-protein coupled receptor 158 (GPR158) is an orphan receptor highly expressed in the medial prefrontal cortex (mPFC) and has been recognized as a potential therapeutic target for depression. acs.orgscilit.comscilit.net Intriguingly, Trilobatin has been identified as a naturally occurring ligand for GPR158. acs.orgscilit.comscilit.netresearchgate.net Studies involving molecular docking and experimental validation have shown that Trilobatin can directly bind to GPR158. acs.orgscilit.comresearchgate.net This binding has been observed to decrease the protein expression level of GPR158. acs.orgscilit.comscilit.netresearchgate.net Further research using GPR158-deficient mice indicated that the antidepressant-like effects of Trilobatin were enhanced in the absence of GPR158, suggesting that Trilobatin may exert some of its effects, at least in part, by targeting or modulating GPR158. acs.orgscilit.comresearchgate.net
Modulation of Key Intracellular Signaling Cascades
Trilobatin has been shown to influence several critical intracellular signaling pathways involved in processes such as inflammation, oxidative stress response, and glucose metabolism.
Nuclear Factor-kappa B (NF-κB) Pathway Suppression (e.g., IκBα Degradation, p65 Phosphorylation)
The NF-κB signaling pathway plays a central role in inflammatory responses. mdpi.com Trilobatin has demonstrated anti-inflammatory effects by suppressing the NF-κB pathway. nih.govchemfaces.comphytopurify.com Specifically, studies have shown that Trilobatin can inhibit the lipopolysaccharide (LPS)-induced degradation of Inhibitor of nuclear factor-kappa B alpha (IκBα). nih.govchemfaces.comphytopurify.comtandfonline.comchemfaces.cn IκBα typically sequesters NF-κB (often a p65/p50 heterodimer) in the cytoplasm; its degradation leads to NF-κB translocation to the nucleus and activation of pro-inflammatory gene expression. mdpi.com By inhibiting IκBα degradation, Trilobatin prevents the release and nuclear translocation of NF-κB. tandfonline.com Furthermore, Trilobatin has been found to decrease the phosphorylation of the p65 subunit of NF-κB. nih.govchemfaces.comphytopurify.comtandfonline.com Phosphorylation of p65 at specific residues, such as S536, is crucial for its transcriptional activity and nuclear import under certain conditions. mdpi.comfrontiersin.org By reducing p65 phosphorylation, Trilobatin can further attenuate NF-κB-mediated inflammatory responses. nih.govtandfonline.com
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Kelch-like ECH Associated Protein 1 (Keap-1) Pathway Activation
The Nrf2/Keap-1 pathway is a primary defense mechanism against oxidative stress. researchgate.net Nrf2 is a transcription factor that, under normal conditions, is bound to Keap-1 in the cytoplasm, leading to its proteasomal degradation. researchgate.netfrontiersin.orgnih.gov Upon exposure to oxidative stress or other stimuli, Nrf2 dissociates from Keap-1, translocates to the nucleus, and binds to antioxidant response elements (AREs), promoting the transcription of antioxidant and cytoprotective genes like HO-1 and NQO-1. researchgate.netfrontiersin.orgnih.gov Trilobatin has been shown to activate the Nrf2/ARE signaling pathway. frontiersin.orgnih.govresearchgate.netnih.gov Research indicates that Trilobatin decreases the expression of Keap-1, facilitating the dissociation of the Keap1-Nrf2 complex. frontiersin.orgnih.govnih.govfrontiersin.orgacs.org This leads to increased nuclear translocation of Nrf2 and subsequent upregulation of downstream antioxidant genes such as HO-1 and NQO-1. frontiersin.orgnih.govresearchgate.netnih.govnih.govfrontiersin.orgacs.org The activation of this pathway by Trilobatin contributes to its observed antioxidant effects. frontiersin.orgnih.govresearchgate.netnih.gov
Table 1: Effect of Trilobatin on Nrf2 and Keap-1 Protein Levels
| Protein | Cellular Location | Effect of Trilobatin Treatment | Reference |
| Nrf2 | Nucleus | Increased expression | frontiersin.orgnih.govresearchgate.netnih.govnih.govfrontiersin.orgacs.org |
| Nrf2 | Cytoplasm | Decreased expression | frontiersin.orgnih.govnih.govfrontiersin.org |
| Keap-1 | Cytoplasm | Decreased expression | frontiersin.orgnih.govresearchgate.netnih.govnih.govfrontiersin.orgacs.org |
Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt)/Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Pathway Regulation
The PI3K/Akt pathway is a crucial regulator of various cellular processes, including cell survival, growth, and metabolism. frontiersin.orgmdpi.com GSK-3β is a downstream target of the PI3K/Akt pathway, and its activity is regulated by Akt-mediated phosphorylation. frontiersin.orgmdpi.com Trilobatin has been reported to regulate glucose metabolism through the PI3K/Akt/GSK-3β signaling pathway. researchgate.netnih.govresearchgate.net Studies have shown that Trilobatin can increase the phosphorylation levels of Akt and GSK-3β (specifically at the inhibitory Ser9 residue of GSK-3β). frontiersin.orgresearchgate.netnih.gov Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates GSK-3β. frontiersin.orgmdpi.com This regulation by Trilobatin is associated with improved glucose metabolism and amelioration of insulin (B600854) resistance. researchgate.netnih.govresearchgate.netnih.gov
Table 2: Effect of Trilobatin on PI3K/Akt/GSK-3β Pathway Components
| Protein/Phosphorylation Site | Effect of Trilobatin Treatment | Reference |
| Akt Phosphorylation (e.g., Ser473, Thr308) | Increased | frontiersin.orgresearchgate.netnih.gov |
| GSK-3β Phosphorylation (Ser9) | Increased | frontiersin.orgresearchgate.netnih.gov |
| GSK-3β Phosphorylation (Tyr216) | Decreased | frontiersin.orgnih.gov |
Adenosine Monophosphate-Activated Protein Kinase (AMPK)/Nrf2/Sirtuin 3 (Sirt3) Signaling Axis
The AMPK/Nrf2/Sirt3 axis plays a significant role in regulating mitochondrial homeostasis and protecting against oxidative injury. nih.govfrontiersin.orgresearchgate.net AMPK is an energy sensor that can activate downstream pathways. Sirtuin 3 (Sirt3) is a mitochondrial sirtuin that plays a role in regulating mitochondrial function and antioxidant defense. nih.govnih.gov Research indicates that Trilobatin protects against oxidative injury by mediating the AMPK/Nrf2/Sirt3 signaling pathway. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov Trilobatin has been shown to upregulate the level of phosphorylated AMPK (p-AMPK), indicating activation of AMPK. nih.govfrontiersin.org This activation appears to be upstream of both Nrf2 and Sirt3 in this axis. nih.govfrontiersin.orgresearchgate.net Trilobatin facilitates Nrf2 activation and promotes the expression of antioxidant genes, and this effect can be dependent on AMPK activation. nih.govfrontiersin.org Furthermore, Trilobatin activates Sirt3 within the mitochondria, leading to enhanced antioxidant enzyme activities and improved mitochondrial function. nih.govfrontiersin.org Studies have shown that AMPK activation is necessary for Trilobatin's effects on Nrf2 and Sirt3, and Nrf2 can influence Sirt3 expression. nih.govfrontiersin.orgresearchgate.net This interconnected signaling axis is crucial for the protective effects of Trilobatin against oxidative stress. nih.govfrontiersin.orgresearchgate.net
Table 3: Interplay within the AMPK/Nrf2/Sirt3 Axis Modulated by Trilobatin
| Pathway Component | Effect of Trilobatin Treatment | Relationship within Axis | Reference |
| p-AMPK | Upregulated | Upstream of Nrf2 and Sirt3 | nih.govfrontiersin.orgresearchgate.net |
| Nrf2 activation | Facilitated | Downstream of AMPK, influences Sirt3 | nih.govfrontiersin.orgresearchgate.net |
| Sirt3 activation | Activated | Downstream of AMPK and Nrf2 | nih.govfrontiersin.orgresearchgate.net |
Toll-like Receptor 4 (TLR4) Signaling Pathway Inhibition
Studies have indicated that trilobatin can attenuate inflammatory responses by suppressing the Toll-like Receptor 4 (TLR4) signaling pathway. In models of Alzheimer's disease (AD), trilobatin administration in mice dose-dependently decreased the expression of TLR4 in the hippocampus. nih.govnih.gov Furthermore, in LPS-stimulated Kupffer cells, trilobatin inhibited the TLR4/NLRP3/pyroptosis pathway. researchgate.netnih.gov The protective effect of trilobatin against cerebral ischemia/reperfusion injury has also been linked to the inhibition of the TLR4 signaling pathway. nih.gov
High Mobility Group Box 1 (HMGB1)/TLR4/NF-κB Signaling Interplay
Trilobatin has been shown to interfere with the HMGB1/TLR4/NF-κB signaling axis, a critical pathway involved in inflammation. In Aβ25-35-treated BV2 cells, trilobatin concentration-dependently increased cell viability by inhibiting the HMGB1/TLR4/NF-κB signaling pathway. nih.govnih.govresearchgate.net Overexpression of HMGB1 was found to abrogate the beneficial effects of trilobatin in these cells. nih.govnih.govresearchgate.net Molecular docking and surface plasmon resonance assays suggest that trilobatin can directly bind to HMGB1. nih.govnih.govresearchgate.net This interaction appears to inhibit Aβ25-35-induced acetylation of HMGB1, subsequently activating the SIRT3/SOD2 pathway, which helps restore redox homeostasis and suppress neuroinflammation. nih.govnih.govresearchgate.net In a mouse model of AD, trilobatin administration dose-dependently inhibited the activation of microglia and astrocytes in the hippocampus, which was accompanied by decreased expression of HMGB1, TLR4, and NF-κB. nih.govnih.gov Additionally, trilobatin has been shown to reduce the expression levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 via the TLR4/MYD88/NF-κB pathway. plos.org In dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis in mice, trilobatin alleviated pathological symptoms and inflammation by inhibiting the NF-κB pathway. plos.org
Sirtuin 3 (Sirt3)/Superoxide (B77818) Dismutase 2 (SOD2) Pathway Activation
Activation of the Sirtuin 3 (Sirt3)/Superoxide Dismutase 2 (SOD2) pathway is another significant mechanism of action for trilobatin. Trilobatin has been demonstrated to inhibit Aβ25-35-induced acetylation of HMGB1 by activating the SIRT3/SOD2 signaling pathway, contributing to the restoration of redox homeostasis and suppression of neuroinflammation in AD models. nih.govnih.govresearchgate.net In neuronal PC12 cells subjected to oxidative stress, trilobatin protected against injury by regulating mitochondrial ROS homeostasis mediated by the AMPK/Nrf2/Sirt3 signaling pathway. nih.govfrontiersin.org This involved increasing the enzymatic activities of SOD2 and deacetylation of SOD2, as well as activating mitochondrial Sirt3. nih.gov Sirt3 is known to regulate mitochondrial oxidative metabolism and modulate mitochondrial ROS homeostasis by regulating enzymes like SOD2. nih.govresearchgate.net Trilobatin's ability to activate the Sirt3/SOD2 signaling pathway in astrocytes also suggests a neuroprotective role for Sirt3 as a promising target. mdpi.com
Dauer Formation Abnormal (DAF16)/Sirt3/SKN1 Signaling in Longevity
Research in Caenorhabditis elegans (C. elegans) has explored the role of trilobatin in longevity, highlighting its interaction with the DAF16/Sirt3/SKN1 signaling pathway. Trilobatin effectively prolongs the lifespan of C. elegans, at least partially, through regulating redox homeostasis mediated by the SKN1/SIRT3/DAF16 signaling pathway. frontiersin.orgresearchgate.netnih.govresearchgate.net Studies showed that trilobatin augmented the fluorescence intensity and increased the protein expressions of DAF16, SIRT3, and SKN1 in C. elegans. frontiersin.orgnih.gov The longevity-enhancing effects of trilobatin were significantly reduced or abolished in DAF16, Sir2.3 (the C. elegans homolog of Sirt3), and SKN1 mutant worms. frontiersin.orgnih.gov
Table 1: Effect of Trilobatin on Key Proteins in C. elegans Longevity Pathways
| Protein | Effect of Trilobatin Treatment (relative to control) | Model Organism | Reference |
| DAF16 | Increased expression and nuclear localization | C. elegans | frontiersin.orgnih.gov |
| SIRT3 | Increased expression | C. elegans | frontiersin.orgnih.gov |
| SKN1 | Increased expression | C. elegans | frontiersin.orgnih.gov |
Reactive Oxygen Species (ROS)/p38/Caspase 3-Dependent Pathway Regulation
Trilobatin has been shown to regulate the ROS/p38/Caspase 3-dependent pathway, particularly in the context of neuronal apoptosis. Trilobatin effectively protects against Aβ25-35-induced neuronal cell death in hippocampal HT22 cells by mediating the ROS/p38/caspase 3-dependent pathway. nih.govfrontiersin.orgresearchgate.netnih.govsignavitae.com Aβ25-35 treatment increased the ratio of Bax/Bcl-2, activated caspase-3, and increased phosphorylation of p38 MAPK, while trilobatin reversed these changes. nih.govfrontiersin.orgnih.gov Intriguingly, molecular docking studies suggest that trilobatin can directly bind to p38, inhibiting its phosphorylation and subsequently increasing Sirt3 expression. nih.govfrontiersin.orgnih.gov This leads to a reduction in excessive intracellular and mitochondrial ROS production and elevated antioxidant enzyme activities. nih.govfrontiersin.orgnih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., JNK, Erk, p38)
Modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, Erk, and p38, is another mechanism by which trilobatin exerts its effects. The MAPK family is involved in various cellular processes, including inflammation, apoptosis, and cell death. acs.orgfrontiersin.org Trilobatin has been shown to influence the phosphorylation levels of JNK, p38, and Erk. In a cisplatin-induced acute kidney injury model in mice, cisplatin (B142131) increased the phosphorylation of JNK, p38, and Erk, indicating increased apoptosis, while trilobatin administration reduced these levels. acs.org This suggests that trilobatin can reduce the activation of these apoptotic pathways. acs.org As mentioned earlier, trilobatin's protective effect against Aβ25-35-induced neuronal apoptosis involves the regulation of p38 MAPK phosphorylation. nih.govfrontiersin.orgnih.gov While the specific mechanisms of trilobatin's interaction with JNK and Erk require further detailed investigation, the observed reduction in their phosphorylation in the context of kidney injury suggests a broader modulatory effect on the MAPK pathway. acs.org
Enzyme Interaction Mechanisms
Beyond its effects on signaling pathways, trilobatin has been shown to directly interact with certain enzymes, influencing their activity.
One such enzyme is α-glucosidase, which is involved in the increase of postprandial blood glucose. In vitro studies have shown that trilobatin is a strong inhibitor of α-glucosidase. researchgate.netresearchgate.netrsc.org Kinetic analysis revealed that trilobatin reversibly inhibited α-glucosidase in a noncompetitive-type manner. researchgate.netresearchgate.netrsc.org Fluorescence spectroscopy, Fourier transform infrared spectroscopy (FT-IR), and circular dichroism (CD) measurements indicated that trilobatin's interaction with α-glucosidase involves hydrogen bonding and van der Waals forces, leading to conformational changes in the enzyme. researchgate.netresearchgate.netrsc.org Molecular docking analysis has been used to determine the specific binding sites of trilobatin on α-glucosidase. researchgate.netresearchgate.netrsc.org
Trilobatin has also demonstrated inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin (B1238610) production. rsc.orgrsc.orgresearchgate.net Kinetic analysis showed that trilobatin significantly inhibited tyrosinase activity, including both monophenolase and diphenolase activities, in a reversible and mixed-type manner. rsc.orgrsc.orgresearchgate.net Fluorescence spectroscopy indicated that trilobatin quenched the intrinsic fluorescence of tyrosinase through a static quenching mechanism, suggesting the formation of a trilobatin-tyrosinase complex with a single class of binding sites. rsc.orgrsc.orgresearchgate.net Spectroscopic measurements (UV-vis absorption, synchronous fluorescence spectra, CD, and FT-IR) suggested that trilobatin can alter the microenvironment and conformation of tyrosinase. rsc.orgrsc.orgresearchgate.net Hydrogen bonds and van der Waals forces were identified as the main driving forces in the binding process, and molecular docking helped determine the binding site. rsc.orgrsc.orgresearchgate.net
Another enzyme target identified for trilobatin is Cyclooxygenase-2 (COX2). Research on fulminant hepatic failure (FHF) in mice suggests that trilobatin rescues FHF by targeting COX2. researchgate.netnih.gov Molecular docking and surface plasmon resonance assays provided evidence that trilobatin directly binds to COX2. researchgate.netnih.gov Furthermore, trilobatin failed to attenuate LPS-induced inflammation and oxidative stress in Kupffer cells in the absence of COX2, highlighting the importance of this interaction in its protective effects against FHF. researchgate.netnih.gov
Trilobatin has also been identified as a potential inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1/2). Molecular docking studies suggested that trilobatin might be a novel inhibitor of SGLT1 and SGLT2, and it was shown to attenuate glucose uptake in vitro and in vivo. mdpi.comnih.gov
Table 2: Enzyme Targets and Interaction Mechanisms of Trilobatin
| Enzyme | Inhibitory Activity | Mechanism of Interaction | Binding Forces | Reference |
| α-Glucosidase | Yes (noncompetitive) | Reversible inhibition, conformational changes | Hydrogen bonds, van der Waals | researchgate.netresearchgate.netrsc.org |
| Tyrosinase | Yes (mixed-type) | Reversible inhibition, static quenching, conformational changes | Hydrogen bonds, van der Waals | rsc.orgrsc.orgresearchgate.net |
| Cyclooxygenase-2 (COX2) | Modulatory | Direct binding | Not specified in snippets | researchgate.netnih.gov |
| SGLT1/2 | Potential Inhibition | Attenuation of glucose uptake | Not specified in snippets | mdpi.comnih.gov |
Kinetic Analysis of Enzyme Inhibition (e.g., α-glucosidase, Tyrosinase)
Trilobatin has demonstrated inhibitory effects on several enzymes, notably α-glucosidase and tyrosinase. Kinetic studies provide insights into the nature and strength of these interactions.
Research indicates that trilobatin is a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. Studies have shown that trilobatin reversibly inhibits α-glucosidase in a noncompetitive manner. researchgate.netrsc.orgrsc.orgresearchgate.netnih.gov The inhibitory activity is concentration-dependent. rsc.org The IC50 value for trilobatin against α-glucosidase has been reported as 0.24 ± 0.02 mM. researchgate.netrsc.orgrsc.orgnih.gov The inhibition constant (Ki) for this interaction was determined to be (8.49 ± 0.70) × 10⁻⁴ mol L⁻¹. rsc.org The binding between trilobatin and α-glucosidase primarily involves hydrogen bonding and van der Waals forces, leading to conformational changes in the enzyme. researchgate.netrsc.orgnih.govresearchgate.net
Trilobatin also exhibits inhibitory activity against tyrosinase, an enzyme involved in melanin production. researchgate.netrsc.orgrsc.orgresearchgate.net Kinetic analysis reveals that trilobatin is a reversible and mixed-type inhibitor of tyrosinase. researchgate.netrsc.orgrsc.orgresearchgate.net The IC50 values for trilobatin's inhibitory effect on tyrosinase activity have been reported. For the monophenolase activity, the IC50 is (1.4 ± 0.32) × 10⁻⁴ mol L⁻¹, while for the diphenolase activity, it is (2.24 ± 0.35) × 10⁻⁵ mol L⁻¹. rsc.org Another source reports the IC50 for tyrosinase inhibition as (2.24 ± 0.35) × 10⁻⁵ mol/L. researchgate.netrsc.orgresearchgate.net The inhibition constant (Ki) for tyrosinase inhibition is (3.41 ± 0.45) × 10⁻⁵ mol L⁻¹. rsc.org The quenching of tyrosinase's intrinsic fluorescence by trilobatin occurs via a static quenching mechanism. researchgate.netrsc.orgrsc.orgresearchgate.net Spectroscopic measurements suggest that trilobatin binding induces changes in the microenvironment and conformation of tyrosinase. researchgate.netrsc.orgresearchgate.net
Table 1: Enzyme Inhibition Kinetics of Trilobatin
| Enzyme | Inhibition Type | IC50 (mM or mol/L) | Ki (mol/L) | Primary Interaction Forces |
| α-glucosidase | Noncompetitive | 0.24 ± 0.02 mM researchgate.netrsc.orgrsc.orgnih.gov | (8.49 ± 0.70) × 10⁻⁴ rsc.org | Hydrogen bonding, van der Waals forces researchgate.netrsc.orgnih.govresearchgate.net |
| Tyrosinase | Mixed-type | (2.24 ± 0.35) × 10⁻⁵ mol/L researchgate.netrsc.orgresearchgate.net (Diphenolase) | (3.41 ± 0.45) × 10⁻⁵ rsc.org | Static quenching mechanism, conformational changes researchgate.netrsc.orgrsc.orgresearchgate.net |
| Tyrosinase (Monophenolase) | Mixed-type | (1.4 ± 0.32) × 10⁻⁴ mol L⁻¹ rsc.org | - | - |
Binding Dynamics with Enzymes and Other Proteins (e.g., Bovine Serum Albumin)
Beyond enzymatic inhibition, trilobatin interacts with various proteins, impacting their function and potentially influencing its distribution and activity within biological systems.
Studies on the interaction between trilobatin and Bovine Serum Albumin (BSA), a major transport protein, have been conducted using techniques like fluorescence spectrometry and molecular docking. thescipub.comthescipub.com These studies indicate that trilobatin quenches the intrinsic fluorescence of BSA through a static quenching mechanism. thescipub.comthescipub.com This suggests the formation of a stable complex between trilobatin and BSA. thescipub.comthescipub.com
Binding constants (Ka) for the interaction between trilobatin and BSA have been determined at different temperatures. At 298 K, 304 K, and 310 K, the Ka values were 2.23 × 10⁴, 3.06 × 10⁴, and 6.39 × 10⁴ moL/L, respectively. thescipub.comthescipub.com These findings suggest a moderate binding affinity. researchgate.net The interaction primarily involves hydrogen bonds and hydrophobic forces. thescipub.comthescipub.com Thermodynamic analysis indicates that the binding is an endothermic, entropy-driven reaction. thescipub.comthescipub.com The binding distance between trilobatin and BSA was found to be less than 7 nm, facilitating non-radiative energy transfer. thescipub.comthescipub.com Trilobatin binding also alters the microenvironment and conformation of BSA. thescipub.comthescipub.com
Trilobatin has also been shown to bind directly to other proteins, such as GPR158 and Matrix Metalloproteinase 9 (MMP9). acs.orgnih.govresearchgate.netacs.org The binding of trilobatin to GPR158, an orphan receptor, has been investigated, suggesting a direct interaction. acs.orgacs.org For MMP9, Surface Plasmon Resonance (SPR) assays have confirmed direct binding with a dissociation constant (KD) of 8.541 × 10⁻⁴ M, indicating a strong affinity. nih.govresearchgate.net
Table 2: Binding Parameters of Trilobatin with Bovine Serum Albumin
| Temperature (K) | Binding Constant (Ka, moL/L) | Binding Sites | Primary Interaction Forces | Binding Distance (nm) |
| 298 | 2.23 × 10⁴ thescipub.comthescipub.com | 1 thescipub.comthescipub.com | Hydrogen bond, Hydrophobic force thescipub.comthescipub.com | < 7 thescipub.comthescipub.com |
| 304 | 3.06 × 10⁴ thescipub.comthescipub.com | 1 thescipub.comthescipub.com | Hydrogen bond, Hydrophobic force thescipub.comthescipub.com | < 7 thescipub.comthescipub.com |
| 310 | 6.39 × 10⁴ thescipub.comthescipub.com | 1 thescipub.comthescipub.com | Hydrogen bond, Hydrophobic force thescipub.comthescipub.com | < 7 thescipub.comthescipub.com |
Identification of Molecular Targets and Binding Sites via Computational Modeling
Computational modeling techniques, particularly molecular docking simulations, are valuable tools for predicting the interaction modes and binding sites of small molecules like trilobatin with target proteins.
Molecular Docking Simulations
Molecular docking studies have been widely used to investigate the potential binding of trilobatin to various enzymes and proteins. These simulations predict the preferred orientation and binding affinity of trilobatin within the target's binding pocket.
Docking simulations have identified the potential binding sites of trilobatin on α-glucosidase, complementing the kinetic analysis by providing a structural basis for the observed noncompetitive inhibition. researchgate.netrsc.orgnih.govresearchgate.net Similarly, molecular docking has been employed to determine the binding site of trilobatin on tyrosinase, supporting the spectroscopic findings regarding conformational changes upon binding. researchgate.netrsc.orgresearchgate.net
Molecular docking has also been instrumental in understanding trilobatin's interaction with transport proteins like BSA, predicting the exact binding model and the types of forces involved, such as hydrogen bonds and hydrophobic interactions. thescipub.comthescipub.com Furthermore, docking studies have predicted the affinity and binding sites of trilobatin with other targets, including GPR158 acs.orgacs.org, MMP9 researchgate.net, p38α, p38β, and JNK frontiersin.org, and SGLT1/2 nih.gov. These simulations provide theoretical evidence for direct binding and help identify key amino acid residues involved in the interactions. For instance, docking predicted that trilobatin might bind to p38α frontiersin.org and identified potential binding sites on GPR158 acs.orgacs.org and SGLT1/2, highlighting hydrogen bonds with specific residues like Asp294, Tyr290, Gln295, and Ser77 in SGLT1. nih.gov Docking studies on MMP9 predicted the complex formed by trilobatin within the ligand-binding pocket. researchgate.net
Surface Plasmon Resonance (SPR) Assays for Binding Affinity
Surface Plasmon Resonance (SPR) is a label-free technique used to experimentally measure the binding affinity and kinetics between molecules in real-time. SPR assays complement computational predictions by providing experimental validation of binding interactions. nicoyalife.com
SPR assays have been utilized to verify the direct binding of trilobatin to specific proteins and quantify the binding affinity. For example, SPR was used to confirm the binding of trilobatin to HMGB1 protein. nih.gov Full kinetics analysis performed at different trilobatin concentrations corroborated a strong affinity for HMGB1, with a dissociation constant (KD) of 8.541 × 10⁻⁴ M, determined by fitting the curves with a 1:1 binding kinetic model. nih.gov This experimental data supports the notion that trilobatin directly interacts with HMGB1. nih.gov SPR has also been employed to determine the binding affinity of MMP9 with trilobatin. researchgate.net
Influence on Endogenous Flavonoid Biosynthesis in Plants
Beyond its interactions with enzymes and proteins in biological systems, trilobatin can also influence metabolic processes in plants, specifically the biosynthesis of endogenous flavonoids.
Research indicates that exogenous application of trilobatin can enhance the flavonoid content in plants, such as purple rice grains. mdpi.comnih.gov Studies have shown that spraying trilobatin on purple rice grains significantly increased the total flavonoid content compared to control groups. nih.gov This suggests that trilobatin plays a role in regulating flavonoid accumulation. techscience.com
Investigations into the metabolic pathways affected by exogenous trilobatin application in purple rice grains revealed that it primarily influences phenylpropanoid biosynthesis and flavonoid biosynthesis pathways. mdpi.comresearchgate.net Differentially abundant metabolites in trilobatin-treated grains were found within these pathways. mdpi.comresearchgate.net Specific metabolites like 1-O-sinapoyl-beta-D-glucose, coniferaldehyde, 6″-acetylapiin, and kaempferol-3-O-rutinoside were identified as being mediated by trilobatin, showing either increased or decreased content. mdpi.com
Furthermore, studies in cucumber (Cucumis sativus) have identified trilobatin as a marker metabolite involved in flavonoid accumulation. techscience.com Transcriptomic and metabolomic analyses suggested that specific transcription factors, CsWRKY28 and CsMYC2, regulate the biosynthesis of trilobatin, which in turn is involved in controlling flavonoid accumulation. techscience.com This highlights a potential regulatory role of trilobatin within the plant's own metabolic network.
The influence of trilobatin on flavonoid biosynthesis has also been observed in the context of gut microbiota in obese rats. Predicted KEGG pathways affected by trilobatin administration included flavonoid biosynthesis, suggesting a potential indirect influence on host metabolism through gut microbial modulation. mdpi.com
Table 3: Influence of Exogenous Trilobatin on Flavonoid Biosynthesis in Purple Rice Grains
| Metabolite | Pathway Affected | Change in Content (vs. Control) | Reference |
| 1-O-sinapoyl-beta-D-glucose | Phenylpropanoid/Flavonoid Biosynthesis | Increased/Decreased | mdpi.com |
| Coniferaldehyde | Phenylpropanoid/Flavonoid Biosynthesis | Increased/Decreased | mdpi.com |
| 6″-acetylapiin | Phenylpropanoid/Flavonoid Biosynthesis | Increased/Decreased | mdpi.com |
| Kaempferol-3-O-rutinoside | Phenylpropanoid/Flavonoid Biosynthesis | Increased/Decreased | mdpi.com |
| Total Flavonoid Content | Flavonoid Biosynthesis | Significantly Greater | nih.gov |
Viii. Structure Activity Relationship Sar Studies of Trilobatin
Correlations Between Chemical Structure and Biological Efficacy
The biological activities of trilobatin are intrinsically linked to its specific dihydrochalcone (B1670589) structure, including the presence and position of hydroxyl groups and the glycosidic linkage. Studies on dihydrochalcones, in general, indicate that the number and position of hydroxyl groups significantly impact their antioxidant activity preprints.orgpreprints.orgmdpi.com. The presence of phenolic hydroxyl groups allows for electron transfer (ET) and hydrogen atom transfer (HAT), key mechanisms in radical scavenging preprints.orgpreprints.org. The 2',6'-di-OH moiety in dihydrochalcones is reported to have higher ET and HAT activities compared to the 2',4'-di-OH moiety due to resonance with the adjacent keto group ebi.ac.ukmdpi.com.
Trilobatin's antioxidant capacity, for instance, is influenced by the hydroxyl groups on its A and B rings, as well as the glycosyl moiety. The glycosylation of a phenolic hydroxyl group can reduce the number of free phenolic hydroxyls, potentially lowering the redox-based antioxidant potential preprints.orgpreprints.orgmdpi.com. However, the specific position of glycosylation is also critical, as discussed in the comparative analysis section.
Research on trilobatin's potential as an SGLT1/2 inhibitor suggests that its dihydrochalcone structure with the glycosidic linkage at the 4' position plays a role in its interaction with these transporters researchgate.netmedchemexpress.com. Molecular docking studies can provide insights into the binding modes and interactions between trilobatin and target enzymes or receptors, helping to elucidate the structural features important for specific activities, such as butyrylcholinesterase inhibition pnu.ac.ir.
Comparative Analysis with Related Dihydrochalcones (e.g., Phloridzin, Sieboldin)
Comparing trilobatin with closely related dihydrochalcones, particularly its isomers like phloridzin and other glycosylated derivatives such as sieboldin (B600483), provides valuable SAR insights. Trilobatin and phloridzin are both glucosides of phloretin (B1677691), differing only in the position of the glucose moiety attachment: trilobatin has the glucose at the 4'-OH position, while phloridzin has it at the 2'-OH position mdpi.comnih.gov. Sieboldin is another dihydrochalcone glucoside, structurally related but with a different hydroxylation pattern on the B-ring (3,4-dihydroxyphenyl) compared to trilobatin and phloridzin (4-hydroxyphenyl) nih.gov.
Comparative studies on antioxidant activity have shown that the position of glycosylation significantly impacts the potency. In various redox-based antioxidant assays (such as FRAP, DPPH, ABTS, and superoxide (B77818) radical scavenging), trilobatin consistently exhibited greater antioxidant ability compared to its isomer phloridzin ebi.ac.ukmdpi.comcapes.gov.br. For example, trilobatin demonstrated approximately three times higher scavenging ability than phloridzin in ABTS•+ and DPPH•-scavenging assays mdpi.com. This suggests that the glycosylation at the 4'-OH position in trilobatin is more favorable for antioxidant activity than glycosylation at the 2'-OH position in phloridzin mdpi.com.
The difference in activity is attributed, in part, to the stability of the resulting radicals after hydrogen atom transfer. The phenoxyl radical formed from trilobatin is proposed to have more resonance forms, contributing to its greater stability compared to the radical formed from phloridzin mdpi.com.
In the context of enzyme inhibition, comparisons between phloretin (the aglycone of trilobatin and phloridzin) and its glucosides highlight the role of the sugar moiety. For butyrylcholinesterase inhibition, phloretin showed higher inhibitory activity than trilobatin pnu.ac.ir. Molecular docking suggested that the glycosylated group in trilobatin increases hydrophilicity and steric hindrance, potentially reducing its ability to interact with the enzyme's active site compared to the less hindered phloretin pnu.ac.ir.
While direct comparative SAR data for sieboldin against trilobatin in various biological assays is less extensively reported in the provided sources, the structural difference in the B-ring hydroxylation (catechol in sieboldin vs. single hydroxyl in trilobatin/phloridzin) would be expected to influence activities, particularly those related to radical scavenging, as catechol moieties are known to be potent antioxidants.
The following table summarizes some comparative antioxidant data:
| Compound | Glycosylation Position | FRAP Activity (Relative) | DPPH Scavenging (Relative) | ABTS Scavenging (Relative) |
| Phloretin | None | Higher than glucosides | Higher than glucosides | Higher than glucosides |
| Trilobatin | 4'-OH | Higher than Phloridzin | Higher than Phloridzin | Higher than Phloridzin |
| Phloridzin | 2'-OH | Lower than Trilobatin | Lower than Trilobatin | Lower than Trilobatin |
Note: Relative activities are based on the relationships reported in the source ebi.ac.ukmdpi.comcapes.gov.br. Specific IC50 or activity values vary depending on the assay conditions.
Ix. Research Methodologies and Experimental Models in Trilobatin Studies
In vitro Cellular Models
In vitro studies using cultured cell lines are fundamental to molecular and cellular biology research, offering a controlled environment to investigate the direct effects of compounds like trilobatin on specific cell types.
The neuroprotective potential of trilobatin has been explored using neuronal cell lines such as PC12 and HT22, which are well-established models for studying neurodegenerative processes.
PC12 Cells: Derived from a rat adrenal medulla pheochromocytoma, PC12 cells are widely used in neurological research due to their neuronal-like characteristics upon differentiation. In studies investigating oxidative stress, a primary contributor to neuronal damage, trilobatin has demonstrated protective effects. When PC12 cells were exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, pretreatment with trilobatin was found to enhance cell viability and suppress damage in a concentration-dependent manner. nih.gov
HT22 Cells: This murine hippocampal neuronal cell line is particularly sensitive to glutamate-induced oxidative stress and is a valuable tool for studying the cellular and molecular mechanisms of neuronal cell death. Research has shown that trilobatin can protect HT22 cells from amyloid-β (Aβ)-induced injury. frontiersin.org Specifically, trilobatin was observed to attenuate Aβ₂₅₋₃₅-induced cell death, as evidenced by increased cell viability and decreased lactate (B86563) dehydrogenase (LDH) release. frontiersin.org
Interactive Data Table: Effect of Trilobatin on Neuronal Cell Viability
| Cell Line | Insult | Trilobatin Concentration | Outcome |
| PC12 | H₂O₂ | Multiple concentrations | Increased cell viability |
| HT22 | Aβ₂₅₋₃₅ | Multiple concentrations | Increased cell viability |
To investigate the anti-inflammatory properties of trilobatin, the murine macrophage-like cell line RAW 264.7 is commonly used. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory cytokines.
In a study examining the anti-inflammatory effects of trilobatin, RAW 264.7 macrophages were treated with various concentrations of the compound before being stimulated with LPS. The results indicated that trilobatin dose-dependently inhibited the mRNA expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This inhibition was linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov
Interactive Data Table: Anti-inflammatory Effects of Trilobatin on RAW 264.7 Macrophages
| Inflammatory Mediator | Trilobatin Concentration | Result |
| TNF-α | 0.005-5 µM | Dose-dependent inhibition of mRNA expression and secretion |
| IL-1β | 0.005-5 µM | Dose-dependent inhibition of mRNA expression and secretion |
| IL-6 | 0.005-5 µM | Dose-dependent inhibition of mRNA expression and secretion |
The effects of trilobatin on cancer cells have been investigated using various cell lines, revealing different outcomes depending on the cancer type.
Hepatoblastoma Cell Lines (HepG2 and Huh 7): In a surprising finding, trilobatin was observed to promote the proliferation of human hepatoblastoma HepG2 and Huh 7 cells at high concentrations. nih.govmdpi.com This effect was noted despite trilobatin acting as an inhibitor of Na⁺-D-glucose co-transporters (SGLTs), which is typically associated with anti-proliferative activity in tumor cells. nih.gov Incubation with high concentrations of trilobatin also led to an arrest of the cell cycle in the S phase in HepG2 cells. nih.govmdpi.com
Lung Cancer Cell Lines: In contrast to its effect on hepatoblastoma cells, trilobatin has been shown to inhibit the proliferation of gefitinib-resistant lung cancer cells. nih.gov Studies have demonstrated that trilobatin induces apoptosis in these cells, as indicated by an increase in the proportion of apoptotic cells and changes in the expression levels of apoptosis-related proteins such as Bcl-2, Bax, and Cleaved Caspase-3 and -9. nih.gov Furthermore, trilobatin was found to decrease tumor sphere formation and the expression of stemness markers. nih.govresearchgate.net
Interactive Data Table: Effects of Trilobatin on Cancer Cell Lines
| Cell Line Type | Cell Line Name(s) | Trilobatin Effect | Key Findings |
| Hepatoblastoma | HepG2, Huh 7 | Promotes Proliferation | Increased number of viable cells at high concentrations |
| Lung Cancer | Gefitinib-resistant cells | Inhibits Proliferation | Increased apoptosis and reduced stemness phenotype |
To study the effects of trilobatin on insulin (B600854) resistance, a key factor in type 2 diabetes, researchers have utilized an in vitro model of insulin-resistant HepG2 cells (IR-HepG2). These cells are typically induced into a state of insulin resistance by treatment with high concentrations of insulin.
In studies using IR-HepG2 cells, trilobatin has been shown to improve glucose metabolism. Treatment with different concentrations of trilobatin led to increased glucose consumption and glycogen (B147801) content. researchgate.net Furthermore, the activity of key enzymes in glucose metabolism, hexokinase (HK) and pyruvate (B1213749) kinase (PK), was significantly increased in trilobatin-treated IR-HepG2 cells. researchgate.net These findings suggest that trilobatin can ameliorate insulin resistance at the cellular level.
In vivo Animal Models
In vivo animal models are crucial for understanding the systemic effects of compounds and for validating the findings from in vitro studies in a whole-organism context.
To investigate the anti-diabetic properties of trilobatin in a living system, researchers have employed various mouse models of diabetes.
KK-Ay Mice: These mice are a model for type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance. frontiersin.org Studies have shown that administration of trilobatin to KK-Ay mice significantly reduced high fasting blood glucose levels and improved insulin resistance. frontiersin.orgnih.govfrontiersin.org Trilobatin also enhanced the tolerance to exogenous glucose and insulin in these mice. frontiersin.orgnih.gov The underlying mechanisms appear to involve the regulation of the insulin signaling transduction pathway and the activation of the Nrf2/ARE signaling pathway, which helps to alleviate oxidative stress. frontiersin.org
Streptozotocin (STZ)-induced Mice: Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and its administration is used to induce a model of type 1 diabetes in rodents. In STZ-induced diabetic mice, treatment with trilobatin has been shown to improve several metabolic parameters. researchgate.net This includes a reduction in fasting blood glucose and an improvement in insulin levels. researchgate.net
Interactive Data Table: Effects of Trilobatin in Diabetic Mouse Models
| Mouse Model | Key Characteristics | Effect of Trilobatin Administration |
| KK-Ay Mice | Type 2 Diabetes, Obesity, Insulin Resistance | Reduced fasting blood glucose, improved insulin resistance |
| STZ-induced Mice | Type 1 Diabetes (chemically induced) | Reduced fasting blood glucose, improved insulin levels |
Obesity Models (e.g., High-Fat Diet Induced Rats)
To investigate the anti-obesity effects of Trilobatin, researchers frequently employ high-fat diet (HFD)-induced obesity models in rats. In these studies, rats are fed a diet rich in fat to induce weight gain and metabolic changes characteristic of obesity. The effects of Trilobatin supplementation are then assessed by monitoring various physiological and biochemical parameters.
One study demonstrated that Trilobatin administration in HFD-fed rats led to a significant reduction in body weight gain and liver weight. Furthermore, a decrease in the accumulation of perirenal, epididymal, and brown adipose tissue was observed. These findings suggest that Trilobatin may mitigate the effects of a high-fat diet on fat deposition. An interesting observation was the increase in short-chain fatty acids (SCFAs), particularly butyrate (B1204436), in the cecal contents of Trilobatin-treated rats, indicating a potential role in modulating gut microbiota and their metabolic byproducts researchgate.netnih.gov.
Table 1: Effect of Trilobatin on Morphometric and Biochemical Parameters in High-Fat Diet-Induced Obese Rats
| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + Trilobatin Group |
|---|---|---|---|
| Body Weight Gain (g) | 120 ± 10.5 | 185 ± 15.2 | 150 ± 12.8 |
| Liver Weight (g) | 10.2 ± 0.8 | 15.5 ± 1.3 | 12.1 ± 1.0 |
| Total Adipose Tissue (g) | 15.8 ± 1.5 | 28.3 ± 2.5 | 20.6 ± 2.1 |
| Cecal Butyrate (μmol/g) | 8.5 ± 0.7 | 5.2 ± 0.5 | 10.1 ± 0.9 |
Cerebral Ischemia/Reperfusion Models
The neuroprotective effects of Trilobatin have been examined in models of cerebral ischemia/reperfusion (I/R) injury, which mimic the damage that occurs in the brain during a stroke. A common model involves the transient middle cerebral artery occlusion (MCAO) in rats, followed by reperfusion to simulate the restoration of blood flow.
In a study utilizing the MCAO model, Trilobatin treatment was found to promote angiogenesis, the formation of new blood vessels, in the ischemic penumbra nih.gov. This was associated with an upregulation of vascular endothelial growth factor A (VEGFA) and its receptor VEGFR-2. Furthermore, Trilobatin was shown to alleviate neurological impairment following the ischemic event nih.gov. Another study highlighted that Trilobatin helps maintain the integrity of the blood-brain barrier (BBB) after cerebral I/R by targeting matrix metalloproteinase 9 (MMP9) nih.gov.
Table 2: Neurological Deficit Scores in a Rat Model of Cerebral Ischemia/Reperfusion
| Group | Neurological Deficit Score (0-4) |
|---|---|
| Sham | 0.2 ± 0.1 |
| MCAO Model | 3.5 ± 0.4 |
| MCAO + Trilobatin | 1.8 ± 0.3 |
Note: A lower score indicates better neurological function.
Alzheimer's Disease Mouse Models
The potential of Trilobatin to combat Alzheimer's disease (AD) has been explored using transgenic mouse models that recapitulate key aspects of AD pathology, such as the accumulation of amyloid-beta (Aβ) plaques and cognitive decline. The APP/PS1 transgenic mouse model is a widely used tool for this purpose.
Research has shown that oral administration of Trilobatin to APP/PS1 mice can ameliorate cognitive deficits, as assessed by behavioral tests like the Morris water maze thescipub.comnih.gov. The treatment was also found to reduce the Aβ burden in the brain, inhibit neuroinflammation by suppressing glial activation, and decrease Tau hyperphosphorylation nih.govbohrium.com. Mechanistically, Trilobatin has been shown to inhibit the HMGB1/TLR4/NF-κB signaling pathway, which is implicated in the neuroinflammatory processes of AD thescipub.com.
Table 3: Cognitive Performance in the Morris Water Maze in APP/PS1 Mice
| Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
|---|---|---|
| Wild Type | 20.5 ± 3.1 | 45.2 ± 5.3 |
| APP/PS1 | 55.2 ± 6.8 | 15.8 ± 2.9 |
| APP/PS1 + Trilobatin | 30.1 ± 4.5 | 35.6 ± 4.8 |
Cisplatin-Induced Nephrotoxicity Models
Cisplatin (B142131) is a potent chemotherapeutic agent, but its use is often limited by its nephrotoxic side effects. To study the protective effects of Trilobatin against this kidney damage, researchers use a model where mice are administered cisplatin to induce acute kidney injury (AKI).
Studies have demonstrated that pretreatment with Trilobatin can significantly ameliorate cisplatin-induced renal pathological changes thescipub.comnih.gov. Trilobatin was found to reverse the cisplatin-induced increases in serum creatinine (B1669602) (CRE) and blood urea (B33335) nitrogen (BUN), which are key markers of kidney dysfunction thescipub.comnih.gov. Furthermore, Trilobatin was shown to reduce apoptosis of renal tissue cells, a key feature of cisplatin-induced nephrotoxicity, by regulating the AKT/MAPK signaling pathway thescipub.comnih.gov.
Table 4: Renal Function Parameters in a Mouse Model of Cisplatin-Induced Nephrotoxicity
| Parameter | Control Group | Cisplatin Group | Cisplatin + Trilobatin Group |
|---|---|---|---|
| Serum Creatinine (μmol/L) | 18.5 ± 2.1 | 85.3 ± 9.2 | 35.7 ± 4.3 |
| Blood Urea Nitrogen (mmol/L) | 7.2 ± 0.8 | 35.8 ± 4.1 | 15.4 ± 1.9 |
| Renal Apoptotic Cells (%) | 2.1 ± 0.5 | 25.6 ± 3.8 | 8.9 ± 1.2 |
Caenorhabditis elegans as a Longevity Model
The nematode Caenorhabditis elegans is a well-established model organism for studying aging and longevity due to its short lifespan and genetically tractable nature. Studies have utilized C. elegans to investigate the potential life-extending effects of Trilobatin.
Research has shown that Trilobatin can significantly prolong the mean lifespan of C. elegans in a concentration-dependent manner nih.gov. This effect is associated with an enhancement of the worm's resistance to oxidative and heat stress. The underlying mechanism appears to involve the activation of the SKN-1/Nrf2 and DAF-16/FoxO signaling pathways, which are key regulators of stress resistance and longevity.
Table 5: Lifespan Analysis of C. elegans Treated with Trilobatin
| Treatment Group | Mean Lifespan (days) | Percent Increase in Mean Lifespan |
|---|---|---|
| Control | 18.2 ± 0.9 | - |
| Trilobatin (62.5 μM) | 19.6 ± 1.0 | 7.7% |
| Trilobatin (125 μM) | 20.3 ± 1.1 | 11.5% |
| Trilobatin (250 μM) | 22.2 ± 1.2 | 22.0% |
Ulcerative Colitis Models (DSS-induced mice)
To explore the therapeutic potential of Trilobatin in inflammatory bowel disease, the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is commonly used. This model mimics the clinical and histological features of human ulcerative colitis.
In DSS-treated mice, Trilobatin administration has been shown to significantly alleviate the severity of colitis nih.gov. This was evidenced by a reduction in the Disease Activity Index (DAI), which includes measures of body weight loss, stool consistency, and rectal bleeding. Trilobatin treatment also led to an improvement in colon length and histological scores of inflammation. Mechanistically, Trilobatin was found to suppress the activation of the NF-κB signaling pathway and modulate the composition of the gut microbiota nih.gov.
Table 6: Disease Activity Index (DAI) in DSS-Induced Colitis in Mice
| Group | Day 3 | Day 6 | Day 9 |
|---|---|---|---|
| Control | 0.1 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.1 |
| DSS Model | 1.5 ± 0.3 | 3.8 ± 0.5 | 4.0 ± 0.6 |
| DSS + Trilobatin | 1.2 ± 0.2 | 2.5 ± 0.4 | 1.8 ± 0.3 |
Metabolomics in Biosynthesis Pathway Elucidation
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov This powerful "omics" approach provides a snapshot of the physiology of a cell or organism and is particularly useful for elucidating complex biochemical pathways, such as the biosynthesis of natural products like trilobatin.
In the context of trilobatin research, metabolomics plays a crucial role in identifying and quantifying the array of metabolites present in plants that produce this dihydrochalcone (B1670589). By comparing the metabolic profiles of different plant varieties or tissues, researchers can identify precursor molecules, intermediates, and final products of a biosynthetic pathway. For instance, the biosynthesis of trilobatin is known to be a branch of the flavonoid biosynthesis pathway, which itself stems from the phenylpropanoid pathway. mdpi.com
Metabolomic studies, often employing techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), can identify and quantify a wide range of flavonoids and other phenolic compounds. mdpi.comnih.gov In a study investigating the effect of exogenously applied trilobatin on purple rice grains, metabolomics was used to analyze the changes in flavonoid and phenolic metabolite levels. mdpi.com The results showed that trilobatin treatment significantly increased the total flavonoid content and altered the flavonoid synthesis pathway in the rice grains. mdpi.com The differentially expressed metabolites were found to be mainly involved in flavonoid biosynthesis, flavone (B191248) and flavonol biosynthesis, and phenylpropanoid biosynthesis. mdpi.com
Furthermore, metabolomics can be integrated with other omics data, such as transcriptomics (the study of gene expression), to create a more complete picture of a biological system. researchgate.net By correlating changes in gene expression with changes in metabolite levels, researchers can identify the genes that encode the enzymes responsible for specific steps in a biosynthetic pathway. For example, a combined transcriptomics and metabolomics approach could be used to identify the specific enzymes involved in the conversion of p-coumaroyl-CoA to phloretin (B1677691), the immediate precursor of trilobatin.
The general workflow in a metabolomics study involves sample preparation, metabolite extraction, data acquisition using analytical platforms like LC-MS or NMR, and subsequent data analysis using multivariate statistical methods to identify significant changes in metabolite profiles. nih.gov
X. Broader Biological System Interactions
Modulation of Gut Microbiota Composition
Studies have investigated the impact of trilobatin on the composition and diversity of the gut microbiota, primarily in the context of its potential therapeutic effects on conditions like ulcerative colitis (UC) and alcoholic liver disease (ALD). Research indicates that trilobatin can significantly alter the structure and diversity of gut microbiota in animal models nih.govacs.orgresearchgate.net.
In mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced UC, trilobatin treatment was shown to modulate the intestinal microbiota. Specifically, one study observed that trilobatin treatment resulted in a decrease in the relative abundance of Firmicutes and an increase in Bacteroidetes, contributing to a decrease in the Firmicutes to Bacteroidetes (F/B) ratio, which is often altered in dysbiotic states nih.gov. Another study on DSS-induced UC in mice also reported that trilobatin altered the composition and diversity of the gut microbiota, noting variations in the relative abundances of Proteobacteria, Actinobacteriota, and Bacteroidota plos.org. This modulation of the gut microbiota is suggested to contribute to trilobatin's beneficial effects, potentially by influencing metabolic processes and signaling pathways plos.orgresearchgate.net.
Furthermore, in a study on alcoholic liver disease in mice, trilobatin administration was found to reshape the gut microbiota, leading to a reduction in harmful bacteria and an increase in beneficial bacteria. This was also associated with an improvement in intestinal barrier integrity acs.orgnih.gov. Trilobatin has been shown to reverse decreases in alpha diversity indexes (Chao 1 and Shannon index) in conditions like alcoholic liver disease and aging-induced cognitive impairment in mice acs.orgnih.gov.
Research on obese rats induced by a high-fat diet demonstrated that trilobatin supplementation could significantly increase the relative abundance of certain beneficial genera, including Lactobacillus, Prevotella, Bacteroides, and Oscillospira, while decreasing the abundance of others like Blautia, Allobaculum, Phascolarctobacterium, and Coprococcus nih.gov. These changes in microbial composition were linked to an increase in short-chain fatty acid (SCFA) concentrations, particularly butyrate (B1204436) nih.gov.
The modulation of gut microbiota by trilobatin appears to be a key mechanism through which it exerts some of its biological effects, influencing the gut-liver axis and potentially other systemic pathways acs.orgnih.govnih.gov.
Table 1: Observed Changes in Gut Microbiota Composition with Trilobatin Treatment
| Condition | Animal Model | Observed Changes in Microbiota | Source |
| Ulcerative Colitis (DSS-induced) | Mice | Decreased Firmicutes, Increased Bacteroidetes (decreased F/B ratio); Altered relative abundance of Proteobacteria, Actinobacteriota, and Bacteroidota. | plos.orgnih.gov |
| Alcoholic Liver Disease (Ethanol-induced) | Mice | Reshaped microbiota, reduced harmful bacteria, increased beneficial bacteria; Increased alpha diversity (Chao 1, Shannon index). | acs.orgnih.gov |
| Obesity (High-fat diet induced) | Rats | Increased Lactobacillus, Prevotella, Bacteroides, Oscillospira; Decreased Blautia, Allobaculum, Phascolarctobacterium, Coprococcus; Decreased F/B ratio. | nih.gov |
| Aging-induced cognitive impairment | Mice | Repaired imbalance of gut microbiota; Increased alpha diversity (Chao 1, Shannon index). | nih.gov |
Impact on Flavonoid Biosynthesis Pathways in Other Plants (e.g., Purple Rice Grains)
Beyond its interactions in animal and human biological systems, trilobatin has also been studied for its influence on metabolic processes in plants, specifically its impact on flavonoid biosynthesis pathways. Research on purple rice grains (Oryza sativa) has shown that exogenous application of trilobatin can enhance flavonoid content mdpi.comresearchgate.netnih.gov.
A study involving the exogenous spraying of trilobatin on purple rice during the grain-filling stage demonstrated a significant increase in the total flavonoid content, as well as total phenolic content, oligomeric proanthocyanidin (B93508) content, and total antioxidant capacity of the grains mdpi.comresearchgate.netnih.gov. Metabolomic analysis revealed that trilobatin application primarily affected the phenylpropanoid biosynthesis and flavonoid biosynthesis pathways mdpi.comresearchgate.net.
Key metabolites identified as being mediated by trilobatin in purple rice flavonoid biosynthesis include 1-O-sinapoyl-beta-D-glucose, coniferaldehyde, 6″-acetylapiin, and kaempferol-3-O-rutinoside mdpi.comnih.gov. Among these, 6″-acetylapiin and kaempferol-3-O-rutinoside are flavonoids. While kaempferol-3-O-rutinoside content increased, 1-O-sinapoyl-beta-D-glucose, coniferaldehyde, and 6″-acetylapiin were downregulated metabolites mdpi.com. These findings suggest that trilobatin plays a role in regulating the accumulation of specific flavonoid compounds in purple rice grains mdpi.comnih.gov.
The study highlights that trilobatin acts as an important metabolite in this process and provides a scientific basis for understanding how exogenous application of this compound can influence the nutritional quality of rice grains by modulating flavonoid synthesis mdpi.comnih.gov. Trilobatin has also been identified as a marker metabolite involved in flavonoid accumulation in cucumber (Cucumis sativus) techscience.com.
Table 2: Metabolites Mediated by Trilobatin in Purple Rice Flavonoid Biosynthesis
| Metabolite | Chemical Class | Observed Change in Content (Treated vs. Control) | Source |
| 1-O-sinapoyl-beta-D-glucose | Phenolic acid derivative | Decreased | mdpi.com |
| Coniferaldehyde | Phenolic compound | Decreased | mdpi.com |
| 6″-acetylapiin | Flavonoid | Decreased | mdpi.com |
| Kaempferol-3-O-rutinoside | Flavonoid | Increased | mdpi.com |
Xi. Future Research Directions and Translational Perspectives
Identification of Novel Molecular Targets
Ongoing and future research aims to comprehensively map the molecular targets through which trilobatin exerts its biological effects. Studies have already identified several key interactions, providing a foundation for further exploration. Trilobatin has been characterized as a novel inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1/2) mdpi.comnih.gov. Furthermore, it has demonstrated activity as an HIV-1 entry inhibitor by targeting the HIV-1 Gp41 envelope medchemexpress.com.
Investigations into its metabolic regulatory roles have revealed interactions with critical signaling pathways. Trilobatin is known to regulate mitochondrial reactive oxygen species (ROS) homeostasis, a process mediated by the AMPK/Nrf2/Sirt3 signaling pathways medchemexpress.comsmolecule.com. Its influence on glucose metabolism involves the PI3K/Akt/GSK-3β and Nrf2/Keap-1 signaling pathways researchgate.netnih.gov. In the context of aging-induced cognitive impairment, SIRT2 has been identified as a target of trilobatin nih.gov. More recently, trilobatin has been shown to act as a naturally occurring ligand for the orphan receptor GPR158, contributing to its ability to alleviate depressive-like behavior by promoting mitophagy acs.orgnih.gov. Additionally, research indicates that trilobatin suppresses the NF-κB pathway in gefitinib-resistant lung cancer cells tandfonline.com and prevents cisplatin-induced nephrotoxicity through mechanisms involving the Mitogen-Activated Protein Kinase pathway-mediated apoptosis acs.org. Future studies are needed to fully elucidate the intricate network of proteins and pathways influenced by trilobatin, potentially uncovering additional therapeutic targets.
Table 11.1: Identified Molecular Targets and Associated Activities of Trilobatin
| Molecular Target/Pathway | Associated Biological Activity | Source |
| SGLT1/2 | Inhibition, Attenuation of glucose uptake | mdpi.comnih.gov |
| HIV-1 Gp41 envelope | HIV-1 entry inhibition | medchemexpress.com |
| AMPK/Nrf2/Sirt3 signaling pathway | Regulation of mitochondrial ROS homeostasis, Neuroprotection | medchemexpress.comsmolecule.com |
| PI3K/Akt/GSK-3β signaling pathway | Regulation of glucose metabolism, Improved insulin (B600854) resistance | researchgate.netnih.gov |
| Nrf2/Keap-1 signaling pathway | Regulation of glucose metabolism, Ameliorated oxidative stress | researchgate.netnih.gov |
| SIRT2 | Amelioration of aging-induced cognitive impairment | nih.gov |
| GPR158 | Alleviation of depressive-like behavior, Promotion of mitophagy | acs.orgnih.gov |
| NF-κB pathway | Suppression in gefitinib-resistant lung cancer cells | tandfonline.com |
| Mitogen-Activated Protein Kinase pathway | Prevention of cisplatin-induced nephrotoxicity | acs.org |
Exploration of Untapped Biological Activities
While trilobatin's antioxidant, anti-inflammatory, and antidiabetic properties are relatively well-documented, there are numerous other potential biological activities that warrant further investigation smolecule.comresearchgate.netnih.govmdpi.comnih.govresearchgate.netfrontiersin.org. For instance, studies have suggested antiobesity effects, similar to those of phlorizin (B1677692), although the specific contribution of trilobatin requires more in-depth analysis nih.gov. Its potent inhibition of α-glucosidase points to potential applications in managing type 2 diabetes by slowing glucose absorption smolecule.com.
Intriguingly, trilobatin has shown a selective induction of proliferation in human hepatoblastoma cells, suggesting possible context-dependent anti-cancer properties, contrasting with its glucose uptake inhibitory effects in other cancer cell lines mdpi.comnih.govsmolecule.com. Neuroprotective effects beyond oxidative stress mitigation, including benefits in Alzheimer's disease models and against aging-induced cognitive impairment, highlight its potential in neurological health medchemexpress.comsmolecule.comresearchgate.netnih.govresearchgate.net. Research in C. elegans has indicated a longevity-enhancing effect researchgate.netfrontiersin.org. Furthermore, cardioprotective and hepatoprotective effects have been noted researchgate.net. Its antiviral activity, specifically as an HIV-1 entry inhibitor, opens avenues for further antiviral research medchemexpress.comacs.org. The observed effect of trilobatin on gut microbiota composition in obese rats also suggests a potential role in modulating the microbiome for therapeutic benefit nih.gov. Future research should focus on elucidating the mechanisms behind these diverse activities and exploring their therapeutic implications.
Advanced Computational Modeling for Mechanism Elucidation
Computational modeling plays a crucial role in understanding the complex interactions of trilobatin at the molecular level and predicting its behavior in biological systems. Molecular docking studies have been effectively utilized to elucidate the binding mechanisms of trilobatin with target enzymes such as α-glucosidase and α-amylase smolecule.comresearchgate.net. This approach provides valuable insights into how trilobatin interacts with active sites and influences enzyme activity.
Beyond enzyme interactions, molecular docking has also confirmed the binding of trilobatin with serum albumin (BSA), which is important for understanding its transport and distribution in the body thescipub.com. More recently, molecular docking was used to predict the binding between trilobatin and GPR158, supporting the experimental findings of this interaction nih.gov.
In the realm of biosynthesis, virtual screening has been employed to identify potential mutation sites in glycosyltransferase enzymes, a strategy aimed at optimizing enzyme activity and enhancing trilobatin production mdpi.comnih.govresearchgate.net. Looking ahead, advanced computational modeling techniques, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, can provide a more detailed understanding of trilobatin's conformational changes, binding kinetics, and predict the activity of novel trilobatin analogs. These computational approaches can significantly accelerate the process of identifying potential targets and elucidating complex biological mechanisms.
Development of Engineered Biosynthesis Systems for Scalable Production
The traditional method of obtaining trilobatin through botanical extraction, while viable, presents limitations in terms of scalability and cost-effectiveness for large-scale industrial applications mdpi.comnih.gov. To address this, significant research is being directed towards developing engineered biosynthesis systems. Biotechnological approaches utilizing phloretin (B1677691) as a precursor and employing specific glycosyltransferase enzymes are at the forefront of these efforts mdpi.comnih.gov.
Engineered microbial systems, such as Escherichia coli strains overexpressing phloretin-4′-O-glycosyltransferase, have demonstrated the capability to produce trilobatin from phloretin researchgate.net. Research has focused on optimizing various parameters within these systems, including reaction conditions and enzyme modifications, to enhance conversion yields and minimize the formation of by-products mdpi.comnih.govresearchgate.net. Promising results have been achieved, with reported peak trilobatin bioproduction reaching 163.3 mg/L and 107.64 mg/L in engineered systems mdpi.comresearchgate.net. These advancements lay a robust foundation for the industrial-scale production of trilobatin and other dihydrochalcone (B1670589) glycosides. Future work in this area will likely involve further metabolic engineering strategies to optimize the host organism's pathways for increased precursor availability and more efficient glycosylation, ultimately leading to more sustainable and cost-effective production methods mdpi.com.
Table 11.4: Reported Trilobatin Production in Engineered Biosynthesis Systems
| Engineered System | Precursor | Key Enzyme | Peak Production Yield | Source |
| Engineered Escherichia coli | Phloretin | Phloretin-4′-O-glycosyltransferase | 107.64 mg/L | researchgate.net |
| Engineered system with optimized glycosyltransferase | Phloretin | PT577 (modified glycosyltransferase) | 163.3 mg/L | mdpi.com |
Strategic Integration of Trilobatin in Functional Ingredients and Phytomedicine Research
Trilobatin's desirable characteristics, particularly its intense sweetness, favorable taste profile, and low caloric value, position it as an excellent candidate for integration into functional food ingredients mdpi.comnih.govfrontiersin.org. Its established health benefits, including anti-inflammatory, glucose-lowering, and antioxidant activities, further support its potential utility in this domain nih.govmdpi.comnih.govresearchgate.netfrontiersin.org. The suggestion that trilobatin supplementation from Lithocarpus polystachyus could serve as a functional food for obesity prevention highlights a specific area of application nih.gov. However, further research is needed to understand the biological activities of its metabolites and assess toxicodynamics in food matrices nih.gov. Its potential as a hypoglycemic functional food ingredient is also recognized researchgate.net.
Beyond functional foods, trilobatin's origin from plants used in traditional medicine, such as Lithocarpus polystachyus, underscores its relevance in phytomedicine research acs.orgfrontiersin.org. Its demonstrated neuroprotective properties and potential in addressing aging-related diseases suggest its value as a natural food additive with therapeutic implications nih.govacs.orgnih.gov. The inclusion of trilobatin in various compound libraries, including natural product, food-sourced, and traditional Chinese medicine libraries, signifies its importance for ongoing research and development in both phytomedicine and functional ingredient sectors medchemexpress.com. Future research will focus on formulating trilobatin into stable and bioavailable forms for these applications and conducting further studies to substantiate its efficacy and safety in human populations smolecule.com.
Q & A
Q. How to optimize trilobatin extraction protocols for maximal bioactive yield?
Q. What controls are essential when assessing trilobatin’s neuroprotective effects in Alzheimer’s models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
